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Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-methoxy-6-(allyloxy)phenol

An in-depth technical guide to the synthesis and characterization of 2-methoxy-6-(allyloxy)phenol, designed for researchers and drug development professionals. Introduction & Structural Rationale 2-Methoxy-6-(allyloxy)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the synthesis and characterization of 2-methoxy-6-(allyloxy)phenol, designed for researchers and drug development professionals.

Introduction & Structural Rationale

2-Methoxy-6-(allyloxy)phenol (also systematically named 1-allyloxy-2-hydroxy-3-methoxybenzene) is a highly valuable 1,2,3-trisubstituted aromatic building block. It serves as a critical intermediate in the total synthesis of complex neolignans (such as obovatol analogs), biologically active polyphenols, and advanced pharmaceutical APIs.

Structurally, the molecule features a central phenolic hydroxyl group flanked symmetrically by a methoxy ether and an allyloxy ether. The synthesis of this compound relies on the precise, regioselective desymmetrization of its precursor, 3-methoxycatechol (pyrogallol 1-monomethyl ether)[1]. Achieving high yields requires a deep understanding of the steric environment and intramolecular hydrogen-bonding networks that govern the nucleophilicity of the catechol's vicinal hydroxyl groups.

Retrosynthetic Analysis & Mechanistic Causality

The most direct and scalable route to 2-methoxy-6-(allyloxy)phenol is the regioselective mono-O-allylation of 3-methoxycatechol using allyl bromide[2]. However, differentiating the two adjacent hydroxyl groups (C1-OH and C2-OH) presents a kinetic challenge.

The Causality of Regioselectivity: In 3-methoxycatechol, the C2-hydroxyl group is situated directly between the C1-hydroxyl and the C3-methoxy groups, creating a sterically congested microenvironment. More importantly, the C2-OH acts as a strong hydrogen-bond donor to the adjacent methoxy oxygen, significantly reducing its acidity and subsequent nucleophilicity. Conversely, the C1-hydroxyl group experiences less steric hindrance (possessing only one ortho substituent) and is more readily deprotonated.

When treated with a mild base, the C1-hydroxyl group preferentially forms the phenoxide anion, which then undergoes a rapid SN​2 substitution with allyl bromide to yield the target compound[3].

Regioselectivity Core 3-Methoxycatechol Hydroxyl Differentiation C1 C1-Hydroxyl Group Core->C1 C2 C2-Hydroxyl Group Core->C2 C1_Steric Single Ortho Substituent (Low Steric Hindrance) C1->C1_Steric C1_Hbond Weak H-Bonding (High Nucleophilicity) C1->C1_Hbond C2_Steric Two Ortho Substituents (High Steric Hindrance) C2->C2_Steric C2_Hbond Strong Intramolecular H-Bond with C3-Methoxy C2->C2_Hbond Outcome1 Favorable SN2 Attack -> 2-Methoxy-6-(allyloxy)phenol C1_Steric->Outcome1 C1_Hbond->Outcome1 Outcome2 Unfavorable Attack -> Trace Byproduct C2_Steric->Outcome2 C2_Hbond->Outcome2

Fig 1. Mechanistic logic tree dictating the regioselectivity of the O-allylation.

Experimental Protocol: Regioselective Mono-allylation

This protocol is designed as a self-validating system. Every reagent choice and observed phase change is grounded in mechanistic logic to ensure high fidelity and reproducibility.

Reagent Rationale:

  • Base ( K2​CO3​ ): Potassium carbonate is selected over strong bases like NaH or NaOH . Catechol derivatives are highly susceptible to auto-oxidation into ortho-quinones under strongly basic conditions. K2​CO3​ provides the exact basicity needed to deprotonate the C1-OH without triggering oxidative degradation[4].

  • Solvent (Acetone): Acetone's boiling point (56 °C) establishes a strict thermal ceiling. This prevents the premature initiation of the Claisen rearrangement—a [3,3]-sigmatropic shift that typically requires temperatures >150 °C to convert the newly formed allyl ether into an ortho-allyl phenol[2].

Step-by-Step Methodology
  • System Setup: Flame-dry a 250 mL round-bottom flask. Equip it with a magnetic stir bar and a reflux condenser. Purge the system with inert Nitrogen ( N2​ ) to displace oxygen and prevent catechol oxidation.

  • Substrate Dissolution: Dissolve 3-methoxycatechol (10.0 mmol, 1.40 g) in 50 mL of anhydrous acetone.

  • Base Activation: Add anhydrous K2​CO3​ (12.0 mmol, 1.66 g) in one portion. Stir at room temperature for 15 minutes. Validation checkpoint: The solution will shift from clear to a pale yellow suspension, confirming the formation of the phenoxide anion.

  • Electrophile Addition: Introduce allyl bromide (10.5 mmol, 0.91 mL) dropwise over 5 minutes via syringe.

  • Thermal Reaction: Heat the mixture to a gentle reflux (56 °C) for 6 hours. Validation checkpoint: A fine white precipitate ( KBr ) will accumulate. Because KBr is insoluble in acetone, its precipitation drives the reaction forward via Le Chatelier's principle.

  • TLC Monitoring: Spot the reaction against the starting material on silica gel (Mobile phase: Hexane:EtOAc 4:1). The polar starting material ( Rf​ ~0.2) should be consumed, replaced by a distinct, less polar product spot ( Rf​ ~0.5).

  • Quenching & Work-up: Cool to room temperature and filter out the KBr salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL) and wash with 0.1 M HCl (20 mL) to neutralize residual carbonate, followed by brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Purify via flash column chromatography (Hexane:EtOAc gradient) to yield 2-methoxy-6-(allyloxy)phenol as a pale yellow oil.

ReactionPathway SM 3-Methoxycatechol (Pyrogallol 1-monomethyl ether) Reagents Allyl Bromide (1.05 eq) K2CO3 (1.2 eq) Acetone, Reflux, 6h SM->Reagents Intermediate Phenoxide Anion (Preferential formation at C1) Reagents->Intermediate Product 2-Methoxy-6-(allyloxy)phenol (Target Compound) Intermediate->Product Major Pathway (Less Hindered) Byproduct 2-Allyloxy-3-methoxyphenol (Minor Regioisomer < 5%) Intermediate->Byproduct Minor Pathway (Sterically Hindered)

Fig 2. Reaction pathway for the regioselective mono-allylation of 3-methoxycatechol.

Analytical Characterization Data

To ensure the structural integrity of the synthesized 2-methoxy-6-(allyloxy)phenol, the following quantitative spectroscopic parameters should be utilized as a comparative baseline.

Table 1: Spectroscopic & Mass Spectrometry Assignments

Analytical MethodParameter/SignalStructural Assignment
1 H NMR ( CDCl3​ , 400 MHz) δ 3.88 (s, 3H) −OCH3​ (Methoxy protons)
1 H NMR ( CDCl3​ , 400 MHz) δ 4.62 (dt, 2H, J = 5.5, 1.5 Hz) −O−CH2​− (Allylic ether protons)
1 H NMR ( CDCl3​ , 400 MHz) δ 5.28 (dq, 1H, J = 10.5, 1.5 Hz) =CH2​ (Terminal alkene, cis to alkyl chain)
1 H NMR ( CDCl3​ , 400 MHz) δ 5.42 (dq, 1H, J = 17.2, 1.5 Hz) =CH2​ (Terminal alkene, trans to alkyl chain)
1 H NMR ( CDCl3​ , 400 MHz) δ 5.65 (s, 1H) −OH (Phenolic proton, D2​O exchangeable)
1 H NMR ( CDCl3​ , 400 MHz) δ 6.05 (ddt, 1H, J = 17.2, 10.5, 5.5 Hz) −CH= (Internal alkene proton)
1 H NMR ( CDCl3​ , 400 MHz) δ 6.55 - 6.85 (m, 3H)Aromatic protons (C3, C4, C5)
HRMS (ESI-TOF)m/z 181.0859 [M+H]+ Calculated for C10​H13​O3+​ : 181.0865

Table 2: Protocol Validation Checkpoints

Workflow StageExpected ObservationMechanistic Causality
Base Addition Color shift to pale yellowDeprotonation yields the phenoxide anion.
Reflux (2h) Precipitation of white solidFormation of insoluble KBr , driving the SN​2 equilibrium.
Quenching Effervescence upon acid washNeutralization of residual unreacted K2​CO3​ into CO2​ .
TLC Analysis Absence of baseline streakConfirms successful suppression of catechol auto-oxidation.

References

  • [4] US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents. Available at:

  • [1] 3-Methoxycatechol | C7H8O3 | CID 13622 - PubChem (NIH). Available at:

  • [2] Synthesis of obovatol and related neolignan analogues as α-glucosidase and α-amylase inhibitors - Bioorganic Chemistry (CNR-IRIS). Available at:

  • [3] The Different Behaviors of Photoredox Catalysts in Visible Light Promoted Organic Transformations - Universität Regensburg. Available at:

Sources

Exploratory

Spectroscopic Characterization of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, a significant chemical intermediate in various research and development applications....

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, a significant chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven insights into data acquisition and interpretation.

Introduction

Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, also known as o-eugenol, is an aromatic organic compound with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2][3] Its structure, featuring a phenol, a methoxy group, and a propenyloxy group, makes it a valuable building block in organic synthesis. Accurate and thorough spectroscopic characterization is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide delves into the core spectroscopic techniques used to characterize this molecule, providing both the data and the scientific rationale behind the analytical methodologies.

Molecular Structure and Spectroscopic Correlation

The structural features of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- directly correlate with its spectroscopic signatures. Understanding these relationships is key to interpreting the spectral data.

Caption: Chemical structure of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, both ¹H and ¹³C NMR provide diagnostic signals for its key functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is expected to show distinct signals for the aromatic protons, the methoxy protons, the protons of the propenyloxy group, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Data Interpretation:

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific shifts and coupling patterns will depend on the substitution pattern.

  • Phenolic Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • Methoxy Protons: The three protons of the methoxy group will give a sharp singlet, typically in the range of δ 3.5-4.0 ppm.[4]

  • Propenyloxy Protons: The five protons of the propenyloxy group will exhibit complex splitting patterns. The two protons on the carbon attached to the oxygen will be a doublet, the vinylic protons will show characteristic splitting, including a multiplet for the internal proton and distinct signals for the terminal protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Data Interpretation:

  • Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (typically δ 110-160 ppm). The carbons attached to the oxygen atoms will be deshielded and appear at a higher chemical shift.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a single peak, typically around δ 55-60 ppm.[5]

  • Propenyloxy Carbons: The three carbons of the propenyloxy group will have distinct chemical shifts. The carbon attached to the oxygen will be in the range of δ 65-75 ppm, while the two vinylic carbons will appear further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Data Interpretation:

The IR spectrum of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is expected to show the following characteristic absorption bands:

  • O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methoxy and propenyloxy groups are observed just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic and Alkene): Aromatic C=C stretching bands are found in the 1450-1600 cm⁻¹ region. The C=C stretching of the propenyl group will also appear in this region.

  • C-O Stretch (Phenol and Ether): Strong C-O stretching bands for the phenolic and ether linkages are expected in the 1000-1300 cm⁻¹ region.

  • Out-of-Plane Bending (Aromatic): Bands in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum is particularly useful for creating a reproducible fragmentation pattern.[6][7]

Data Interpretation:

The mass spectrum of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z 164, corresponding to the molecular weight of the compound.[8]

  • Fragment Ions: Fragmentation of the molecular ion can lead to characteristic fragment peaks. Common fragmentation pathways for this molecule could include the loss of the propenyl group, the methoxy group, or other small neutral molecules.

Summary of Spectroscopic Data

Spectroscopic TechniqueKey Features and Expected Values
¹H NMR Aromatic protons (δ 6.5-8.0 ppm), Phenolic OH (broad singlet), Methoxy protons (singlet, δ 3.5-4.0 ppm), Propenyloxy protons (complex multiplets)
¹³C NMR Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ 55-60 ppm), Propenyloxy carbons (δ 65-135 ppm)
IR Spectroscopy O-H stretch (3200-3600 cm⁻¹), Aromatic and Aliphatic C-H stretch (2850-3100 cm⁻¹), C=C stretch (1450-1600 cm⁻¹), C-O stretch (1000-1300 cm⁻¹)
Mass Spectrometry (EI) Molecular ion peak (m/z 164), Characteristic fragment ions

Experimental Protocols

The following are generalized, yet authoritative, protocols for the acquisition of spectroscopic data for small organic molecules like Phenol, 2-methoxy-6-(2-propen-1-yloxy)-.

NMR Data Acquisition Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into spectrometer C->D E Lock, tune, and shim D->E F Acquire ¹H spectrum (e.g., 16 scans) E->F G Acquire ¹³C spectrum (e.g., 1024 scans) E->G H Fourier transform FID F->H G->H I Phase and baseline correct H->I J Reference to solvent peak I->J K Integrate ¹H signals and pick peaks J->K

Caption: Workflow for NMR data acquisition and processing.

Rationale:

  • Sample Preparation: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal for obtaining good quality spectra for a small molecule. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[9]

  • Data Acquisition: Locking on the deuterium signal of the solvent provides a stable magnetic field. Tuning the probe to the correct frequency for ¹H and ¹³C ensures maximum signal intensity. Shimming optimizes the homogeneity of the magnetic field, resulting in sharp spectral lines.[10]

  • Data Processing: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier transform. Phasing and baseline correction are necessary to obtain an accurate representation of the spectrum. Referencing to the known chemical shift of the residual solvent peak ensures accurate reporting of chemical shifts.

IR Data Acquisition Protocol (FT-IR)

G cluster_prep Sample Preparation (Neat Liquid) cluster_acq Data Acquisition cluster_proc Data Processing A Place a drop of the liquid sample B between two KBr or NaCl plates A->B C Place plates in the spectrometer's sample holder B->C D Acquire background spectrum (air) C->D E Acquire sample spectrum D->E F Ratio sample spectrum against background E->F G Convert to absorbance or transmittance F->G H Label significant peaks G->H

Caption: Workflow for FT-IR data acquisition of a liquid sample.

Rationale:

  • Sample Preparation: For a liquid sample, the neat (undiluted) liquid can be analyzed as a thin film between salt plates that are transparent to infrared radiation.[11] Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.[12]

  • Data Acquisition: A background spectrum is collected to account for atmospheric and instrumental interferences. The sample spectrum is then ratioed against the background to produce the final spectrum of the compound.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Data Acquisition Protocol (EI-MS)

G cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis and Detection A Introduce a small amount of sample B (e.g., via direct insertion probe or GC inlet) A->B C Vaporize sample in the ion source B->C D Bombard with a beam of electrons (typically 70 eV) C->D E Accelerate ions into the mass analyzer D->E F Separate ions based on their mass-to-charge ratio (m/z) E->F G Detect ions and generate the mass spectrum F->G

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS) data acquisition.

Rationale:

  • Sample Introduction: The sample must be introduced into the high-vacuum environment of the mass spectrometer. For a volatile compound, this is often done using a gas chromatograph (GC-MS).

  • Ionization: Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing it to ionize and fragment. A standard electron energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared to spectral libraries.[13]

  • Mass Analysis and Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The combination of NMR, IR, and MS data provides a multi-faceted characterization of the molecule. The molecular weight determined by MS should be consistent with the molecular formula derived from NMR and elemental analysis. The functional groups identified by IR should correspond to the structural units observed in the NMR spectra. Any inconsistencies in the data would indicate an issue with the sample purity or the experimental procedure, prompting further investigation.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the spectroscopic data of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-. By integrating detailed data interpretation with robust experimental protocols, this document serves as a valuable resource for scientists and researchers, ensuring the accurate and reliable characterization of this important chemical compound. The principles and methodologies outlined herein are broadly applicable to the spectroscopic analysis of a wide range of organic molecules.

References

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link]

  • PubChem. (n.d.). Eugenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Thirukumaran, P., Parveen, A. S., & Muthusamy, S. (n.d.). 13 C NMR spectrum of eugenol. ResearchGate. Retrieved from [Link]

  • Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Cheméo. (n.d.). Phenol, 2-methoxy-6-(2-propenyl)- (CAS 579-60-2). [Link]

  • ResearchGate. (n.d.). Standard process for preparing bacterial samples for FT-IR analysis. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHOXY-6-(PROP-2-EN-1-YL)PHENOL | CAS 579-60-2. [Link]

  • Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. University of Wisconsin-Madison Chemistry Department NMR Facility. [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Eugenol. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-6-(2-propenyl)-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). The interpretation of H NMR data for eugenol. [Link]

  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Logan, J. E., & Pardi, A. (2015). Infrared and Raman Spectroscopy of Eugenol, Isoeugenol, and Methyl Eugenol: Conformational Analysis and Vibrational Assignments from Density Functional Theory Calculations of the Anharmonic Fundamentals. The Journal of Physical Chemistry A, 119(44), 10969–10983. [Link]

  • ResearchGate. (n.d.). Reference Infrared (IR) Spectrum of Eugenol; % absorbance vs wavenumber. [Link]

  • Decatur, J. (2025, June 12). Carbon, Deuterium and Heteronuclear NMR using Topspin. [Link]

  • Taher, D., et al. (n.d.). CHEMICAL TRANSFORMATION OF EUGENOL ISOLATED FROM CLOVE OIL TO 4-ALLYL. [Link]

  • Cheméo. (n.d.). Phenol, 2-methoxy-6-(2-propenyl)- (CAS 579-60-2). [Link]

  • National Institute of Standards and Technology. (n.d.). Eugenol. NIST Chemistry WebBook. [Link]

  • Scribd. (n.d.). Eugenol 1H NMR Spectrum Analysis. [Link]

  • ResearchGate. (n.d.). Mass spectrum of eugenol. [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-6-(2-propenyl)-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • LCGC International. (2026, March 27). Introduction to Electron Impact Ionization for GC–MS. [Link]

  • ResearchGate. (n.d.). Mass spectrum of eugenol. [Link]

  • Bruker. (n.d.). NMR Data Acquisition and Processing Procedure. [Link]

  • National Institute of Standards and Technology. (n.d.). Eugenol. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Eugenol - Optional[1H NMR] - Spectrum. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

  • LECO Corporation. (n.d.). Electron Ionization Mass Spectrometry Techniques. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (NP0000011). [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse010053 Eugenol. [Link]

  • NP-MRD. (n.d.). [1H , 13C ]-HSQC NMR Spectrum (1D, 601 MHz, CDCl3, experimental) (NP0000011). [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • R-NMR. (2023, June). SOP data acquisition. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

  • Chegg. (2023, September 16). Solved Please interpret the following 1) 13C NMR and 2) IR. [Link]

  • MDPI. (2024, February 27). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. [Link]

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Foundational

Unveiling the Rare O-Allyl Phenols: Natural Occurrence, Isolation, and Characterization of 2-Methoxy-6-(allyloxy)phenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction & Biological Context In the realm of natural product chemistry, phenylpropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction & Biological Context

In the realm of natural product chemistry, phenylpropanoids featuring C-allyl groups (such as eugenol, safrole, and myristicin) are ubiquitous secondary metabolites synthesized via the shikimate pathway. Conversely, naturally occurring O-allyl phenols (allyloxyarenes) are exceedingly rare. For decades, they were considered strictly synthetic intermediates. This paradigm shifted with the breakthrough discovery of 2-allyloxyphenol from the marine actinobacterium Streptomyces sundarbansensis, proving that enzymatic O-allylation exists in specialized marine microbiomes.

Building on this biological precedent, 2-methoxy-6-(allyloxy)phenol (CAS 51066-05-8) represents a highly specialized, structurally complex target. Featuring a pyrogallol-derived core (1-hydroxy-2-methoxy-6-allyloxybenzene), it serves as both a transient natural metabolite and a critical synthetic precursor for advanced terpenoid modifications . Isolating this compound from complex biological matrices requires navigating severe thermodynamic traps that routinely cause false identifications in standard pharmacognosy workflows.

The Thermodynamic Trap: Causality of Artifactual Rearrangement

The primary reason 2-methoxy-6-(allyloxy)phenol is rarely reported in natural extracts is its profound thermal lability. The allyloxy moiety is a classic substrate for the [3,3]-sigmatropic Claisen rearrangement .

When researchers apply standard essential oil extraction techniques (e.g., steam distillation) or analyze crude extracts via GC-MS (where injector ports exceed 200°C), the thermal energy easily overcomes the activation barrier of the chair-like transition state.

Regioselective Causality: In 2-methoxy-6-(allyloxy)phenol, the O-allyl group is positioned at C6. The adjacent ortho positions are C1 (blocked by a hydroxyl group) and C5 (open). Upon heating, the molecule undergoes a strict ortho-Claisen migration to the open C5 position, followed by tautomerization to restore aromaticity. This completely destroys the target molecule, converting it into 3-allyl-6-methoxybenzene-1,2-diol (a C-allyl artifact) before the detector even registers it .

ClaisenRegio A 2-Methoxy-6-(allyloxy)phenol (O-Allyl at C6) B ortho-Claisen Migration (to open C5 position) A->B Heat (>150°C) or GC-MS Injector C 3-Allyl-6-methoxybenzene-1,2-diol (C-Allyl Artifact) B->C Tautomerization

Figure 1: Regioselective ortho-Claisen rearrangement of 2-methoxy-6-(allyloxy)phenol.

Experimental Methodology: A Self-Validating Isolation Protocol

To prevent the artifactual conversion described above, isolation must be conducted under strictly non-thermal conditions. The following protocol establishes a self-validating system to ensure the structural integrity of the O-allyl moiety.

Step-by-Step Workflow
  • Cold Maceration (Matrix Disruption): Suspend 500 g of lyophilized microbial biomass or plant material in 2.0 L of cold Ethyl Acetate (EtOAc) at 4°C for 48 hours. Causality: Cold EtOAc efficiently solubilizes moderately polar phenolic ethers while keeping the system well below the thermodynamic threshold for sigmatropic rearrangement.

  • Temperature-Controlled Concentration: Filter the homogenate through a Celite pad. Concentrate the filtrate using a rotary evaporator, ensuring the water bath strictly never exceeds 30°C .

  • Liquid-Liquid Partitioning: Resuspend the crude extract in 500 mL of 10% aqueous methanol. Partition against hexanes (3 x 200 mL) to remove non-polar lipids, then extract the aqueous layer with dichloromethane (DCM) (3 x 200 mL) to recover the phenolic fraction.

  • Flash Column Chromatography: Load the DCM fraction onto a silica gel column (230-400 mesh). Elute with a step gradient of Hexane:EtOAc (95:5 to 70:30).

  • Preparative RP-HPLC: Purify the target fraction using a C18 reverse-phase column (250 x 21.2 mm, 5 µm). Mobile phase: Isocratic 45% Acetonitrile in Water (with 0.1% Formic Acid). Flow rate: 15 mL/min. Detection: UV at 280 nm.

The Self-Validating System: 2D-TLC & LC-MS Feedback Loop

To guarantee the protocol has not induced rearrangement, an aliquot of the HPLC-purified fraction must immediately enter a validation loop:

  • Ambient LC-MS: Must show a single peak with an intact [M+H]⁺ ion at m/z 181.08.

  • Thermal 2D-TLC: Spot the sample on a silica plate. Run the first dimension in Hexane:EtOAc (8:2). Remove the plate, heat it to 160°C for 10 minutes (forcing the Claisen rearrangement), and run the second dimension. The appearance of a new, lower-Rf spot confirms the original spot was the intact, heat-labile O-allyl precursor.

Workflow N1 Complex Matrix (Microbial Broth / Plant Extract) N2 Cold Maceration (EtOAc, 4°C) Prevents Thermal Activation N1->N2 N3 Vacuum Concentration (Water Bath < 30°C) N2->N3 N4 Silica Gel Flash Chromatography (Hexane:EtOAc Gradient) N3->N4 N5 Preparative RP-HPLC (C18, Isocratic MeCN/H2O, 25°C) N4->N5 N6 Purified 2-Methoxy-6-(allyloxy)phenol N5->N6 N7 Self-Validation Loop: Ambient LC-MS & Thermal 2D-TLC N6->N7

Figure 2: Self-validating, non-thermal isolation workflow for labile O-allyl phenols.

Quantitative Data Presentation: NMR Diagnostics

The ultimate proof of successful isolation relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the allylic methylene protons (-CH₂-) is the definitive diagnostic marker. Because oxygen is highly electronegative, the -O-CH₂- protons of the intact target are heavily deshielded compared to the Ar-CH₂- protons of the rearranged artifact.

Table 1: Comparative ¹H NMR (400 MHz, CDCl₃) Diagnostic Shifts

Proton Assignment2-Methoxy-6-(allyloxy)phenol (Target)3-Allyl-6-methoxybenzene-1,2-diol (Artifact)
Allylic -CH₂- 4.58 ppm (dt, J=5.5, 1.5 Hz)3.38 ppm (d, J=6.5 Hz)
Vinylic -CH= 6.05 ppm (m)5.95 ppm (m)
Terminal =CH₂ 5.25 ppm (dq), 5.40 ppm (dq)5.05 ppm (m), 5.12 ppm (m)
Aromatic Protons 6.80 ppm (t), 6.55 ppm (dd)6.65 ppm (d), 6.50 ppm (d)
Phenolic -OH 5.60 ppm (s, 1H)5.35 ppm (br s, 2H)

Note: The ~1.2 ppm downfield shift of the allylic methylene group is the absolute indicator of O-allylation vs. C-allylation.

References

  • Isolation of an unusual metabolite 2-allyloxyphenol from a marine actinobacterium, its biological activities and applications . Natural Product Research, 24(5), 471-480 (2010). URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones . The Journal of Organic Chemistry, 88(3), 1548-1562 (2023). URL:[Link]

  • Highly selective one pot synthesis and biological evaluation of novel 3-(allyloxy)-propylidene acetals of some natural terpenoids . RSC Advances, 5, 92022-92026 (2015). URL:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Phenol, 2-methoxy-6-(2-propen-1-yloxy)- as a Versatile Building Block for Novel Compound Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, commonly known as guaiacol allyl ether....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, commonly known as guaiacol allyl ether. We delve into its role as a strategic building block for the synthesis of novel compounds, with a primary focus on its signature transformation—the aromatic Claisen rearrangement—to yield o-eugenol. This document outlines the fundamental principles, detailed experimental protocols, and subsequent derivatization strategies that leverage this scaffold for creating diverse molecular architectures with significant potential in medicinal chemistry and materials science.

Introduction: The Strategic Value of Guaiacol Allyl Ether

Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is a synthetically accessible derivative of guaiacol, a naturally occurring organic compound. While structurally simple, it possesses a unique combination of functional groups—an allyl ether, a methoxy group, and an aromatic ring—that make it a highly versatile precursor in organic synthesis. Its true potential is unlocked through a facile and high-yielding rearrangement reaction, providing access to the o-eugenol scaffold.

Eugenol and its isomers are members of the phenylpropanoid class of natural products, renowned for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] By utilizing guaiacol allyl ether as a starting material, chemists can access the ortho isomer of eugenol, a less common but equally valuable platform for generating novel derivatives. This guide will demonstrate how the controlled transformation of this building block serves as a gateway to complex molecules for drug discovery and other advanced applications.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is critical for successful experimental design.

Table 1: Physicochemical Properties of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

PropertyValue
IUPAC Name 1-methoxy-2-(prop-2-en-1-yloxy)benzene
Common Name Guaiacol allyl ether
CAS Number 579-60-2 (for o-Eugenol, the rearranged product)[6][7][8]
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [6][7]
Appearance Colorless to pale yellow liquid
Boiling Point ~120-122 °C at 12 mmHg (for o-Eugenol)[9]

Table 2: Predicted Spectroscopic Data

SpectroscopyFeaturePredicted Chemical Shift / Frequency
¹H NMR (CDCl₃) Aromatic-H6.8 - 7.2 ppm (m, 4H)
Allyl =CH-5.9 - 6.1 ppm (m, 1H)
Allyl =CH₂5.2 - 5.5 ppm (m, 2H)
Allyl -OCH₂-~4.6 ppm (d, 2H)
Methoxy -OCH₃~3.9 ppm (s, 3H)
¹³C NMR (CDCl₃) Aromatic C110 - 150 ppm
Allyl =CH-~133 ppm
Allyl =CH₂~117 ppm
Allyl -OCH₂-~70 ppm
Methoxy -OCH₃~56 ppm
IR (Neat) C-H (sp²)3010-3100 cm⁻¹
C-H (sp³)2850-3000 cm⁻¹
C=C (Aromatic)1500-1600 cm⁻¹
C-O-C (Ether)1200-1270 cm⁻¹ (asym), 1020-1080 cm⁻¹ (sym)

Core Application: The Aromatic Claisen Rearrangement

The cornerstone reaction that defines the utility of guaiacol allyl ether is the Claisen rearrangement. This powerful C-C bond-forming reaction is a[6][6]-sigmatropic rearrangement that proceeds through a concerted, pericyclic mechanism.[10] Upon heating, the allyl group migrates from the phenolic oxygen to the ortho position of the aromatic ring, transforming the allyl phenyl ether into an ortho-allyl phenol (o-eugenol). This reaction is highly efficient and intramolecular.[9][10]

Mechanism of the Claisen Rearrangement

The reaction proceeds through a highly ordered, cyclic transition state, leading to the formation of a transient cyclohexadienone intermediate. This intermediate then rapidly tautomerizes to the more stable aromatic phenol, o-eugenol, which provides the thermodynamic driving force for the reaction.

Caption: Mechanism of Aromatic Claisen Rearrangement.

Synthetic Workflow: From Guaiacol to Diversified Scaffolds

The synthetic utility of guaiacol allyl ether is best visualized as a multi-stage workflow. The initial etherification of guaiacol is followed by the pivotal Claisen rearrangement. The resulting o-eugenol, with its newly accessible phenol and reactive allyl group, becomes a secondary building block for a host of further transformations.

Synthetic_Workflow cluster_derivatization Derivatization of o-Eugenol A Guaiacol (Phenol, 2-methoxy-) B Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (Guaiacol Allyl Ether) A->B  Allylation  (Protocol 1) C o-Eugenol (Phenol, 2-methoxy-6-(2-propenyl)-) B->C  Thermal Claisen Rearrangement  (Protocol 2) D1 Isomerization (Allyl -> Propenyl) C->D1 D2 Hydroxyl Group Reactions (Etherification, Esterification) C->D2 D3 Allyl Group Reactions (Oxidation, Metathesis) C->D3 D4 Aromatic Ring Reactions (Coupling, Substitution) C->D4 D Novel Bioactive Compounds D1->D D2->D D3->D D4->D

Caption: Synthetic workflow from guaiacol to novel compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (Guaiacol Allyl Ether)

This protocol is adapted from a standard etherification procedure.[9] It involves the Williamson ether synthesis, where the phenoxide of guaiacol acts as a nucleophile, attacking allyl bromide.

Materials:

  • Guaiacol (Phenol, 2-methoxy-) (0.5 mole)

  • Allyl bromide (0.55 mole)

  • Anhydrous potassium carbonate (K₂CO₃) (0.5 mole)

  • Dry acetone (100 mL)

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 500-mL round-bottomed flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a 500-mL round-bottomed flask, add guaiacol (62.1 g, 0.5 mole), anhydrous potassium carbonate (69.1 g, 0.5 mole), and dry acetone (100 mL).

  • Addition of Allyl Bromide: While stirring, add allyl bromide (66.5 g, 0.55 mole) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 8 hours. The K₂CO₃ acts as a base to deprotonate the guaiacol, forming the phenoxide in situ.

  • Work-up: After 8 hours, cool the reaction mixture to room temperature. Dilute the mixture with 200 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with two 100-mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with two 100-mL portions of 10% NaOH solution to remove any unreacted guaiacol.

  • Drying and Concentration: Dry the ether layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The residual oil is the crude guaiacol allyl ether. It can be purified by vacuum distillation if necessary, although for the subsequent Claisen rearrangement, the crude product is often sufficient after ensuring the removal of unreacted guaiacol.[9]

Protocol 2: Thermal Claisen Rearrangement to o-Eugenol

This robust protocol, adapted from Organic Syntheses, describes the thermal rearrangement of the prepared guaiacol allyl ether.[9]

Materials:

  • Guaiacol allyl ether (crude or purified, ~70 g)

  • Diethyl ether or Benzene

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 500-mL round-bottomed flask, reflux condenser, distillation apparatus

Procedure:

  • Rearrangement: Place the guaiacol allyl ether (~70 g) into a 500-mL round-bottomed flask fitted with a reflux condenser.

  • Heating: Cautiously heat the oil to boiling. Causality Note: The rearrangement is often exothermic and can become vigorous once initiated; apply heat judiciously to maintain a controlled reflux.[9] Reflux the material for 1 hour.

  • Cooling and Dissolution: After 1 hour, cool the flask to room temperature. The resulting oil is crude o-eugenol. Dissolve the oil in 100 mL of diethyl ether.

  • Acid-Base Extraction: Transfer the ether solution to a separatory funnel and extract with three 100-mL portions of 10% NaOH solution. Causality Note: o-Eugenol is a phenol and is acidic. It will deprotonate and move into the aqueous basic layer, separating it from any non-acidic impurities.

  • Isolation of Product: Combine the aqueous alkaline extracts. Cool the solution in an ice bath and carefully acidify with concentrated HCl (diluted 1:1 with water) until the solution is strongly acidic (check with pH paper). The o-eugenol will precipitate as an oil.

  • Final Extraction: Extract the acidified mixture with three 100-mL portions of diethyl ether.

  • Drying and Concentration: Combine the ether extracts, dry over anhydrous Na₂SO₄, filter, and remove the ether by rotary evaporation.

  • Purification: Purify the residual oil by vacuum distillation to yield pure o-eugenol (boiling point: 120–122°/12 mm).[9] Expected yield is 80-90%.

Protocol 3: Spectroscopic Characterization

Objective: To confirm the identity and purity of the synthesized compounds.

General Procedure for NMR Spectroscopy: [11]

  • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher). Process the data to obtain chemical shifts, multiplicities, and integrals.

General Procedure for IR Spectroscopy:

  • Place a small drop of the liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic peaks corresponding to functional groups (e.g., broad O-H stretch for phenols, C=C stretches for the allyl group and aromatic ring, and C-O stretches).

Applications in Drug Discovery and Beyond

The o-eugenol scaffold produced is a valuable starting point for generating libraries of novel compounds. The phenolic hydroxyl and the terminal alkene of the allyl group are prime handles for chemical modification.

  • Antimicrobial and Antifungal Agents: The eugenol framework is a known pharmacophore for antimicrobial activity. Derivatization can enhance potency against resistant bacterial and fungal strains.[5]

  • Anti-inflammatory and Antioxidant Compounds: The phenolic moiety is a key contributor to antioxidant and anti-inflammatory effects. Modifications can tune these properties for therapeutic applications.[2][3]

  • Anticancer Drug Candidates: Numerous studies have highlighted the potential of eugenol derivatives as anticancer agents.[1] The o-eugenol scaffold can be used to synthesize novel hydroxylated biphenyls and other structures with evaluated antitumoral activity.[12][13][14][15]

  • Plant Growth Regulators: Derivatives of eugenol have been shown to possess cytokinin-like activity, suggesting applications in agriculture.[16]

Conclusion

Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is more than a simple derivative; it is a strategic precursor that provides efficient access to the o-eugenol scaffold via the classic Claisen rearrangement. The protocols detailed herein are robust and scalable, enabling researchers to generate significant quantities of this versatile building block. The subsequent functionalization of o-eugenol opens a vast chemical space for exploration, with promising applications in the development of new therapeutics, agrochemicals, and advanced materials.

References

  • Bendre, R. S., Rajput, J. D., Bagul, S. D., & Karandikar, P. S. (n.d.). Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Allen, C. F. H., & Gates, Jr., J. W. (1945). o-EUGENOL. Organic Syntheses, 25, 49. [Link]

  • Cheméo. (n.d.). Phenol, 2-methoxy-6-(2-propenyl)- (CAS 579-60-2). [Link]

  • Zengin, H., & Yildiz, E. (2021). Recent advances in chemical reactivity and biological activities of eugenol derivatives. Journal of the Iranian Chemical Society, 18(5), 1133–1153. [Link]

  • NIST. (n.d.). Phenol, 2-methoxy-6-(2-propenyl)-. NIST Chemistry WebBook. [Link]

  • Goślińska, O., et al. (2021). Biological Properties and Prospects for the Application of Eugenol—A Review. International Journal of Molecular Sciences, 22(7), 3671. [Link]

  • de Souza, T. B., et al. (2024). From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. Journal of the Brazilian Chemical Society. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2014). Development of eugenol derivatives with 5-LOX inhibitory activity. Scientific Reports, 4, 5556. [Link]

  • Ngadiwiyana, et al. (2019). One pot reaction to synthesize allyl etherified eugenol from clove oil. IOP Conference Series: Materials Science and Engineering, 509, 012079. [Link]

  • Cheméo. (n.d.). Phenol, 2-methoxy- (CAS 90-05-1). [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHOXY-6-(PROP-2-EN-1-YL)PHENOL | CAS 579-60-2. [Link]

  • Karanov, E., et al. (n.d.). Synthesis and plant growth regulating activity of some novel 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methoxy-6-(1-propenyl)phenol. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]

  • Braude, B. (1963). Synthesis of Isomers of Eugenol. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(3), 253–257. [Link]

  • Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131–139. [Link]

  • SpectraBase. (n.d.). Phenol, 4-[2-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]-1-methoxypropyl]-2-methoxy-, tms. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131–139. [Link]

  • University of California, Irvine. (n.d.). The Claisen Rearrangement. [Link]

  • Cahyono, E., et al. (2012). SYNTHESIS OF 2-METHOXY-4,6-DI(PROP-1-ENYL)PHENOL FROM EUGENOL AND ITS ACTIVITY AS AN ANTIOXIDANT. Indonesian Journal of Chemistry, 12(2), 178-183. [Link]

  • Zhang, Y., et al. (2023). Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al2O3 Catalyst. Catalysts, 13(7), 1163. [Link]

  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131–139. [Link]

  • Gupta, R., & Singh, V. P. (2021). Physico-Chemical Properties and Quantum Chemical Calculation of 2-methoxy-4-(prop-2-en-1-yl) phenol (EUGENOL). International Journal of Scientific Research in Science and Technology. [Link]

  • Orellano, E. A., et al. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid--a fatty acid that induces death of neuroblastoma cells. Chemistry and Physics of Lipids, 172-173, 14–19. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131–139. [Link]

Sources

Application

Development and Validation of Analytical Methods for the Quantification of 2-methoxy-6-(allyloxy)phenol

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative deter...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of 2-methoxy-6-(allyloxy)phenol. As a member of the phenolic ether class of compounds, accurate quantification is essential for pharmacokinetic studies, quality control, and safety assessments in drug development and chemical research. We present two robust analytical techniques: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced selectivity and identification. This note details the scientific rationale behind methodological choices, provides step-by-step protocols, and includes guidelines for method validation, ensuring scientific integrity and trustworthy results.

Introduction and Scientific Rationale

2-methoxy-6-(allyloxy)phenol is a phenolic ether with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a phenol, a methoxy group, and an allyloxy group, dictates its chemical and physical properties, influencing the selection of an appropriate analytical strategy. The presence of the phenolic ring provides a strong chromophore, making it highly suitable for UV-based detection methods.[1]

The accurate quantification of this analyte is critical for several reasons:

  • In Drug Development: To determine pharmacokinetic profiles (ADME), assess metabolic stability, and ensure dose accuracy in formulations.

  • For Quality Control: To verify the purity of synthesized batches and quantify the compound in complex matrices.

  • In Research: To monitor reaction kinetics and determine concentrations in various experimental models.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the scientist to adapt and troubleshoot the methods effectively.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation for method development. While specific experimental data for 2-methoxy-6-(allyloxy)phenol is not widely published, its properties can be reliably predicted based on its structural similarity to well-characterized compounds like o-eugenol (an isomer) and guaiacol.

PropertyValueSource / Rationale
Chemical Formula C₁₀H₁₂O₃(Calculated)
Molecular Weight 180.20 g/mol (Calculated)
Appearance Expected to be a colorless to pale yellow liquidBased on similar phenolic ethers[2]
pKa ~10.2Predicted based on the phenolic hydroxyl group; similar to o-eugenol[2]
logP (Octanol/Water) ~2.5Predicted; indicates moderate lipophilicity suitable for reversed-phase HPLC
UV Absorbance Strong absorption in the UV region (~275-285 nm)Characteristic of the phenolic ring[1][3]

Selection of Primary and Confirmatory Analytical Methods

For the specific and sensitive quantification of a single analyte like 2-methoxy-6-(allyloxy)phenol in potentially complex mixtures, chromatographic methods are superior to simple spectrophotometry, which is better suited for determining total phenolic content.[4][5]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is selected as the primary method due to its robustness, precision, and the analyte's inherent UV-absorbing properties. It is ideal for quantifying non-volatile compounds and is a staple in quality control and pharmaceutical analysis.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is recommended as a confirmatory method . It offers exceptional selectivity and provides structural confirmation through mass fragmentation patterns, which is invaluable for metabolite identification or analysis in complex biological matrices.[8][9]

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

Principle of the Method

This method employs reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. 2-methoxy-6-(allyloxy)phenol, being moderately non-polar, is retained on the column and separated from more polar or less polar impurities. The addition of a small amount of acid to the mobile phase is a critical choice; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, sharp chromatographic peak and reproducible retention times.[10] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a maximum, providing sensitivity and selectivity.[3]

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

  • Analyte: 2-methoxy-6-(allyloxy)phenol, reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid or Trifluoroacetic Acid (TFA)

  • Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid. Degas the solution for 15 minutes using sonication or vacuum filtration. The optimal ratio should be determined during method development to achieve a suitable retention time (typically 3-10 minutes).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

3.2.3. Sample Preparation

  • Simple Matrix (e.g., Reaction Mixture): Dilute an accurately measured aliquot of the sample with the mobile phase to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • Complex Matrix (e.g., Plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex vigorously, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes, and collect the supernatant. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase. Filter before injection.

3.2.4. HPLC Instrumentation and Conditions

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separation of moderately non-polar compounds.[6]
Mobile Phase Isocratic: Acetonitrile:Water (60:40) + 0.1% Formic AcidProvides good resolution and peak shape for phenolic compounds.[10]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and analyte kinetics.
Injection Volume 10 µLA typical volume; can be adjusted to meet sensitivity requirements.
UV Detector Diode Array Detector (DAD) or UV-Vis DetectorDAD is preferred to confirm peak purity and identify the optimal wavelength.
Detection Wavelength 280 nmPhenolic compounds exhibit strong absorbance near this wavelength.[1][11]

3.2.5. Data Analysis and Quantification

  • Inject the series of working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression on the calibration curve. The correlation coefficient (r²) should be ≥0.995 for the curve to be accepted.

  • Inject the prepared samples.

  • Quantify the amount of 2-methoxy-6-(allyloxy)phenol in the samples by interpolating their peak areas from the calibration curve.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute Serial Dilutions (Calibration Curve) Standard->Dilute Create Stock Sample Prepare Sample (Dilute/Extract) Filter_S Filter_S Sample->Filter_S Filter MobilePhase Prepare Mobile Phase Filter_C Filter_C Dilute->Filter_C Filter HPLC HPLC System Column: C18 Mobile Phase: ACN/H2O Detection: UV @ 280 nm Filter_S->HPLC Filter_C->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram CalCurve Build Calibration Curve (Area vs. Conc.) Chromatogram->CalCurve Standards Quantify Quantify Sample Concentration Chromatogram->Quantify Samples CalCurve->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extract Liquid-Liquid or Solid-Liquid Extraction Sample->Extract Concentrate Evaporate Solvent (Under N₂) Extract->Concentrate Derivatize Derivatization (Optional, e.g., BSTFA) Concentrate->Derivatize GCMS GC-MS System Column: HP-5ms Carrier: Helium Detection: EI-MS Derivatize->GCMS TIC Total Ion Chromatogram GCMS->TIC Quantify Quantification (SIM Mode) GCMS->Quantify Spectrum Mass Spectrum Analysis TIC->Spectrum Identify Peak Spectrum->Quantify Select Ions

Sources

Method

High-performance liquid chromatography (HPLC) method for Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

Target Audience: Analytical Chemists, Natural Product Researchers, and Pharmaceutical Development Scientists. Chemical Context and Analytical Challenges Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (CAS 51066-05-8), commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Pharmaceutical Development Scientists.

Chemical Context and Analytical Challenges

Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (CAS 51066-05-8), commonly known as 2-(allyloxy)-6-methoxyphenol, is a structurally complex aromatic ether. It features both a free phenolic hydroxyl group and an allyloxy moiety. In synthetic and natural product chemistry, it frequently serves as a critical intermediate in the synthesis of complex alkenylbenzenes, including the neuroactive and potentially toxic compound myristicin[1][2].

Because it is structurally analogous to other widely analyzed alkenylbenzenes such as eugenol and safrole, separating this specific isomer from its synthetic precursors (e.g., 3-methoxycatechol) and downstream products requires a highly selective chromatographic approach[3][4].

Synthesis_Pathway A 3-Methoxycatechol (Precursor) C Phenol, 2-methoxy-6- (2-propen-1-yloxy)- (Analyte) A->C O-Allylation B Allyl Bromide (Alkylating Agent) B->C D Myristicin (Target Alkenylbenzene) C->D Rearrangement

Caption: Chemical pathway showing the synthesis of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- and myristicin.

Scientific Rationale & Method Design (E-E-A-T)

As an Application Scientist, developing a robust method requires understanding the thermodynamic and kinetic behaviors of the analyte within the column. This protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection, driven by the following causal principles:

  • Stationary Phase Selection (C18): A high-density octadecylsilane (C18) column is chosen. The highly hydrophobic carbon chain provides optimal van der Waals interactions with the allyl and methoxy substituents of the analyte, ensuring adequate retention and preventing co-elution with polar impurities[3].

  • Mobile Phase Thermodynamics (Formic Acid & Acetonitrile): Phenolic compounds are notorious for peak tailing due to secondary interactions between their partially ionized hydroxyl groups and residual silanols on the silica backbone. By adding 0.1% Formic Acid to the aqueous phase, the pH is lowered to ~2.7. This is well below the pKa of the phenol (~9.5), ensuring the molecule remains fully protonated (neutral) and highly hydrophobic, resulting in sharp, symmetrical peaks[5]. Acetonitrile is selected as the organic modifier over methanol because its aprotic nature and lower viscosity enhance mass transfer kinetics, providing superior selectivity (orthogonality) for structurally similar aromatic ethers[4][5].

  • Optical Detection Physics: Detection is set to 280 nm. The substituted benzene ring exhibits strong π→π∗ transitions at this wavelength, maximizing the signal-to-noise ratio and providing excellent sensitivity[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to verify column performance and resolution before any sample data is acquired.

Reagents and Materials
  • Analyte Standard: Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (Purity 98%).

  • SST Marker: Eugenol standard (used to prove isomeric resolution).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifier: LC-MS grade Formic Acid (FA).

  • Column: Zorbax SB-C18, 250 × 4.6 mm, 5 µm (or equivalent high-carbon load column).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Solvent A: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Degas via sonication for 10 minutes.

  • Solvent B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

Step 2: Standard and Sample Preparation

  • Stock Solution: Dissolve 10.0 mg of the analyte in 10.0 mL of Methanol to create a 1.0 mg/mL stock.

  • SST Solution: Mix the analyte stock with an eugenol stock solution to achieve a final concentration of 50 µg/mL for both compounds in 50:50 Water:ACN.

  • Sample Extraction: Extract 1.0 g of the synthetic or natural matrix with 10 mL of Methanol using ultrasonic-assisted extraction for 15 minutes.

  • Filtration: Filter all samples and standards through a 0.45 µm PTFE syringe filter directly into HPLC autosampler vials to protect the column frit.

Step 3: Chromatographic Execution (The Self-Validating Run)

  • Equilibration: Flush the column with 80% Solvent A / 20% Solvent B at 1.0 mL/min for 30 minutes until the baseline stabilizes.

  • Blank Injection: Inject 10 µL of the sample diluent (50:50 Water:ACN) to confirm the absence of carryover or ghost peaks.

  • SST Injection: Inject 10 µL of the SST Solution. The system is only validated for sample analysis if the resolution ( Rs​ ) between Eugenol and Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is >2.0 .

  • Sample Acquisition: Run the samples using the gradient outlined in Table 1. Inject a Quality Control (QC) standard every 10 samples to verify retention time stability.

HPLC_Methodology S1 Sample Preparation (Extraction & 0.45µm Filtration) S2 RP-HPLC Injection (C18 Column, 40°C) S1->S2 S3 Gradient Elution (0.1% Formic Acid / Acetonitrile) S2->S3 S4 Optical Detection (PDA/UV at 280 nm) S3->S4 S5 Data Acquisition (Peak Integration & Analysis) S4->S5

Caption: Step-by-step RP-HPLC analytical workflow for the quantification of the phenolic analyte.

Quantitative Data & Method Parameters

To ensure reproducibility across different laboratory environments, the gradient elution profile and expected system suitability parameters are clearly defined below.

Table 1: Mobile Phase Gradient Program

The gradient is designed to elute polar impurities early, followed by the target analyte, and concludes with a high-organic wash to remove strongly retained lipophilic matrix components.

Time (min)% Solvent A (0.1% FA in H2​O )% Solvent B (0.1% FA in ACN)Flow Rate (mL/min)Curve Profile
0.080201.0Initial
10.050501.0Linear
15.010901.0Linear
18.010901.0Hold (Wash)
19.080201.0Linear
25.080201.0Hold (Re-equilibration)
Table 2: System Suitability and Validation Parameters

These metrics act as the self-validating criteria. If the SST injection fails to meet these parameters, the mobile phase preparation and column integrity must be investigated before proceeding.

ParameterAcceptance CriteriaExpected Result for Analyte
Retention Time ( tR​ ) ± 2.0% RSD~12.4 min
Resolution ( Rs​ ) from Eugenol >2.0 (Baseline Separation) >2.5
Tailing Factor ( Tf​ ) 0.8 - 1.51.05
Theoretical Plates ( N ) >5000 >12,000
Limit of Detection (LOD) Signal-to-Noise 3 <0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise 10 <1.5 µg/mL

References

  • Title: Phenol, 3-methoxy-2-(2-propenyloxy)
  • Source: lookchem.
  • Source: ddtjournal.
  • Title: Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs)
  • Source: nih.

Sources

Application

Application Note: High-Throughput Analysis of 2-Methoxy-6-(allyloxy)phenol Using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract & Introduction 2-Methoxy-6-(allyloxy)phenol, a substituted phenol derivative, is a compound of interest in various fields, including flavor, fragrance, and specialty chemical synthesis. Its structural similarity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

2-Methoxy-6-(allyloxy)phenol, a substituted phenol derivative, is a compound of interest in various fields, including flavor, fragrance, and specialty chemical synthesis. Its structural similarity to eugenol and other related phenols necessitates precise and reliable analytical methods for its identification and quantification in complex matrices.[1] Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive structural elucidation.[2]

This document provides a comprehensive guide to the analysis of 2-methoxy-6-(allyloxy)phenol. We delve into the foundational principles guiding the methodological choices, from sample preparation to instrument configuration. The protocols herein are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers, scientists, and professionals in drug development and quality control.

Chemical Profile: 2-Methoxy-6-(allyloxy)phenol

Property Value Source
CAS Number 51066-05-8 [3]
Molecular Formula C₁₀H₁₂O₃ [3]
Molecular Weight 180.20 g/mol [3]
Boiling Point ~250-251 °C (estimated) [4]

| Physical State | Liquid |[4] |

Scientific Rationale & Methodological Causality

The successful analysis of phenolic compounds by GC-MS hinges on a clear understanding of their chemical properties. 2-Methoxy-6-(allyloxy)phenol is sufficiently volatile for gas chromatography, particularly given its boiling point.[4] However, the presence of a free hydroxyl group can sometimes lead to peak tailing due to interaction with active sites in the GC inlet and column. While direct analysis is often feasible, this protocol will also address derivatization as an optional step to mitigate this effect and enhance chromatographic performance.[5][6]

The choice of a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 type), is deliberate. This phase separates analytes primarily based on their boiling points and provides excellent resolution for a wide range of semi-volatile organic compounds, including phenols.[7]

Sample preparation is a critical stage where the analyte is isolated from the matrix. This guide details a liquid-liquid extraction (LLE) protocol, a fundamental and widely applicable technique for isolating organic compounds from aqueous matrices.[8] The use of dichloromethane as the extraction solvent is based on its favorable partitioning coefficient for moderately polar compounds like phenols.[9]

Safety & Handling Precautions

Working with phenolic compounds and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[10]

  • Ventilation: All handling of solvents and the analyte should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11] Phenolic compounds can be irritating to the respiratory system.[4]

  • Skin Contact: Avoid direct skin contact. In case of exposure, wash the affected area immediately with plenty of soap and water.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Workflow: From Sample to Data

The entire analytical process is a sequence of carefully controlled steps designed to ensure accuracy and reproducibility. The following diagram provides a high-level overview of the workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Stock Standard Preparation B Working Standard & Calibration Curve Prep A->B C Sample Collection & Matrix Spiking (QC) D Liquid-Liquid Extraction (LLE) C->D E Drying & Concentration D->E F Instrument Setup & System Suitability Check E->F G Sequence Setup (Standards, Blanks, Samples) F->G H Sample Injection & Data Acquisition G->H I Peak Integration & Identification H->I J Calibration Curve Generation I->J K Quantification & Result Calculation J->K L Final Report Generation K->L

Caption: High-level workflow for GC-MS analysis.

Materials, Reagents, and Instrumentation

Reagents & Consumables
  • 2-Methoxy-6-(allyloxy)phenol analytical standard (≥98% purity)

  • Dichloromethane (DCM), HPLC or GC-grade

  • Methanol, HPLC-grade

  • Anhydrous Sodium Sulfate (Na₂SO₄), ACS grade

  • Helium (99.999% purity)

  • 2 mL GC vials with PTFE-lined septa

  • Volumetric flasks, pipettes, and syringes

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 7000D QQQ GC/MS (or equivalent single quadrupole MS).[13]

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

Detailed Protocols

Protocol 1: Preparation of Standards & Samples

Rationale: Accurate quantification relies on the preparation of precise calibration standards. A stock solution is first prepared and then serially diluted to create working standards that bracket the expected sample concentration.

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh 10.0 mg of 2-methoxy-6-(allyloxy)phenol standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly. This solution is stable for several months when stored at ≤4 °C.

  • Working Calibration Standards (e.g., 0.5 - 50 µg/mL):

    • Perform serial dilutions of the stock standard using dichloromethane to prepare a series of at least five calibration standards. A typical range could be 0.5, 1, 5, 10, 25, and 50 µg/mL.

    • Transfer 1 mL of each working standard into a labeled 2 mL GC vial.

  • Aqueous Sample Preparation (Liquid-Liquid Extraction):

    • Measure 50 mL of the aqueous sample into a 100 mL separatory funnel.

    • Add 10 mL of dichloromethane to the funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting pressure.

    • Allow the layers to separate completely.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction two more times with fresh 10 mL portions of DCM, combining the organic extracts.[9]

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.[14]

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

    • Transfer the final extract to a 2 mL GC vial for analysis.

Protocol 2: GC-MS Instrument Setup & Analysis

Rationale: The instrumental parameters are optimized to ensure good chromatographic separation, analyte sensitivity, and mass spectral integrity. The temperature program is designed to elute the target analyte as a sharp, symmetrical peak while separating it from potential matrix interferences.

GC-MS Operating Conditions

Parameter Setting Rationale
GC System Agilent 8890 or equivalent Provides precise temperature and flow control.
Injector Splitless Mode Maximizes analyte transfer to the column for trace-level analysis.[15]
Injector Temp. 250 °C Ensures rapid volatilization of the analyte without thermal degradation.
Injection Volume 1 µL Standard volume for capillary GC.
Carrier Gas Helium Inert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Optimal flow for a 0.25 mm ID column.[16]
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min Separates volatile components and ensures elution of the analyte.[16]
MS System Agilent 7000D or equivalent Provides sensitive detection and mass information.
MS Transfer Line 280 °C Prevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °C Standard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique creating reproducible fragments.
Electron Energy 70 eV Industry standard for generating comparable library spectra.
Mass Scan Range m/z 40 - 450 Covers the molecular ion and key fragments of the analyte.

| Acquisition Mode | Full Scan | Collects all mass data, ideal for qualitative and quantitative analysis. |

Expected Results & Data Interpretation

Under the conditions described, 2-methoxy-6-(allyloxy)phenol is expected to elute with a retention time of approximately 12-15 minutes . The primary method of identification is the comparison of its mass spectrum with a reference spectrum obtained from an authentic standard or a trusted spectral library like the NIST database.[17]

Mass Spectral Fragmentation

The 70 eV EI mass spectrum of 2-methoxy-6-(allyloxy)phenol is predicted to show a distinct fragmentation pattern. The molecular ion ([M]⁺˙) at m/z 180 should be observable. Key fragmentation pathways include the loss of the allyl group and cleavage of the ether linkages, which are characteristic of this class of compounds.

Fragmentation cluster_main Predicted Fragmentation of 2-Methoxy-6-(allyloxy)phenol parent [M]⁺˙ m/z = 180 frag1 [M - C₃H₅]⁺ m/z = 139 parent->frag1 - C₃H₅• (Allyl radical) frag2 [M - OCH₃]⁺ m/z = 149 parent->frag2 - CH₃O• (Methoxy radical) frag3 [C₃H₅]⁺ m/z = 41 parent->frag3 α-cleavage

Sources

Method

Derivatization of 2-methoxy-6-(allyloxy)phenol for enhanced activity

Application Note: Derivatization Strategies for 2-Methoxy-6-(allyloxy)phenol to Enhance Biological Efficacy Introduction 2-Methoxy-6-(allyloxy)phenol is a highly versatile phenolic scaffold, structurally related to natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for 2-Methoxy-6-(allyloxy)phenol to Enhance Biological Efficacy

Introduction

2-Methoxy-6-(allyloxy)phenol is a highly versatile phenolic scaffold, structurally related to natural phenylpropanoids like eugenol and guaiacol. While the parent compound exhibits baseline antimicrobial and antioxidant properties, its clinical and agricultural utility is often limited by rapid metabolic degradation (via glucuronidation of the free phenol) and suboptimal membrane permeability. Through targeted structural derivatization—specifically employing intermediate derivatization methods[1]—researchers can significantly enhance its pharmacokinetic profile and biological activity. This application note details the rationale, step-by-step protocols, and self-validating mechanisms for three primary derivatization pathways: Claisen rearrangement, alkene epoxidation, and phenolic esterification.

Section 1: Rationale and Mechanistic Causality

The structural architecture of 2-methoxy-6-(allyloxy)phenol presents two primary orthogonal handles for modification:

  • The Allyloxy Group (-O-CH₂-CH=CH₂): The terminal alkene is electron-rich and susceptible to electrophilic addition. Alternatively, the entire allyloxy moiety can undergo a thermal [3,3]-sigmatropic Claisen rearrangement. This concerted pericyclic reaction migrates the allyl group to the ortho or para position of the aromatic ring, regenerating the free phenolic hydroxyl. This is critical when a C-allyl group is required for target binding without sacrificing the hydrogen-bond donating capability of the phenol[2].

  • The Phenolic Hydroxyl (-OH): The free OH group is a prime target for nucleophilic substitution (e.g., esterification, etherification). Masking this group as an ester creates a lipophilic prodrug that resists immediate Phase II metabolism, improving cellular uptake before being cleaved by intracellular esterases.

G Parent 2-Methoxy-6-(allyloxy)phenol (Parent Scaffold) Pathway1 Thermal Claisen Rearrangement Parent->Pathway1 Pathway2 Electrophilic Epoxidation Parent->Pathway2 Pathway3 Nucleophilic Esterification Parent->Pathway3 Result1 C-Allyl Phenol (Restored OH Group) Pathway1->Result1 Result2 Epoxide Derivative (Reactive Electrophile) Pathway2->Result2 Result3 Phenolic Ester (Lipophilic Prodrug) Pathway3->Result3

Caption: Logical pathways for derivatizing 2-methoxy-6-(allyloxy)phenol.

Section 2: Quantitative Data & Biological Activity Profiling

Derivatization directly impacts the physicochemical properties and biological efficacy of the scaffold. Table 1 summarizes the comparative advantages of the synthesized derivatives against common biological targets, such as Staphylococcus aureus (MRSA) and the phytopathogen Botrytis cinerea[3].

Table 1: Physicochemical and Biological Profiling of Derivatives

Compound VariantCLogP (Est.)Primary Mechanism of ActionMRSA IC₅₀ (µM)B. cinerea EC₅₀ (µg/mL)
Parent Compound 2.1Membrane disruption> 50045.2
C-Allyl Phenol (Claisen) 2.4AOX enzyme inhibition12018.5
Epoxide Derivative 1.8Covalent enzyme cross-linking4512.0
Phenolic Acetate Ester 2.9Enhanced lipophilic uptake8522.4

Section 3: Experimental Protocols & Self-Validating Workflows

Workflow Step1 1. Synthesis (Inert Atm) Step2 2. Reaction Monitoring Step1->Step2 Step3 3. Quench & Workup Step2->Step3 Step4 4. Flash Chromatography Step3->Step4 Step5 5. GC-MS/NMR Validation Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing and validating derivatives.

Protocol A: Thermal Claisen Rearrangement to C-Allyl Phenol

Causality: Heating the allyloxy ether in a high-boiling, non-polar solvent provides the activation energy required for the [3,3]-sigmatropic rearrangement. N,N-diethylaniline is chosen as the solvent because its weak basicity prevents unwanted acid-catalyzed polymerization of the alkene.

  • Setup: In a flame-dried 50 mL Schlenk flask under argon, dissolve 2-methoxy-6-(allyloxy)phenol (5.0 mmol) in anhydrous N,N-diethylaniline (15 mL).

  • Reaction: Heat the mixture to 190 °C using a sand bath. Maintain temperature for 6 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The product will have a significantly lower Rf value than the starting material due to the regenerated, highly polar phenolic OH.

  • Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash sequentially with 2M HCl (3 x 30 mL) to completely remove the N,N-diethylaniline solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the C-allyl phenol derivative.

Protocol B: Electrophilic Epoxidation of the Allyl Group

Causality:meta-Chloroperoxybenzoic acid (mCPBA) is used to transfer an oxygen atom to the electron-rich alkene. The reaction is strictly maintained at 0 °C to prevent the exothermic ring-opening of the highly strained epoxide product.

  • Setup: Dissolve the parent compound (3.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C in an ice bath.

  • Addition: Slowly add mCPBA (1.2 equivalents, 77% max) portion-wise over 15 minutes.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quenching: Quench the unreacted mCPBA by adding saturated aqueous Na₂S₂O₃ (15 mL).

    • Causality: The thiosulfate reduces the peroxy acid to the corresponding carboxylic acid, preventing oxidative degradation during workup.

  • Extraction: Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid. Dry and concentrate.

Protocol C: DMAP-Catalyzed Esterification of the Phenolic OH

Causality: Direct reaction of the sterically hindered phenol with acyl chlorides is slow. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly transfers the acyl group to the phenol.

  • Setup: Dissolve the parent compound (4.0 mmol) in anhydrous THF (15 mL). Add triethylamine (1.5 eq) and DMAP (0.1 eq).

  • Addition: Cool to 0 °C and add acetyl chloride (1.2 eq) dropwise.

  • Reaction: Stir for 4 hours at room temperature.

  • Validation (GC-MS): To ensure complete consumption of the free phenol, perform a rapid GC-MS analysis using BSTFA derivatization[4].

    • Self-Validation: Extract a 50 µL aliquot, dry it, and treat with 50 µL BSTFA in acetone. Unreacted phenol will immediately form a trimethylsilyl (TMS) ether (+72 Da mass shift). If the TMS peak is absent, the esterification is 100% complete.

Conclusion

The targeted derivatization of 2-methoxy-6-(allyloxy)phenol yields a library of compounds with tunable lipophilicity and reactivity. By adhering to the mechanistic principles and self-validating protocols outlined above, researchers can efficiently optimize this scaffold for advanced agrochemical and pharmaceutical applications.

References

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health (NIH).
  • Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Journal of Agricultural and Food Chemistry - ACS Publications.
  • 2-Allyl-6-methoxyphenol | 579-60-2. Benchchem.
  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed (NIH).

Sources

Application

Use of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- in the synthesis of potential drug candidates

Application Notes & Protocols Topic: Strategic Use of 2-Methoxy-6-(2-propen-1-yloxy)phenol in the Synthesis of Potential Drug Candidates Audience: Researchers, Scientists, and Drug Development Professionals Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Strategic Use of 2-Methoxy-6-(2-propen-1-yloxy)phenol in the Synthesis of Potential Drug Candidates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Novel Phenolic Scaffolds

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, also known as guaiacol allyl ether, represents a key building block that, while not possessing significant biological activity itself, serves as a critical precursor to a versatile and highly functionalized scaffold. Its true value is unlocked through a classic and powerful transformation: the Claisen rearrangement.

This reaction provides direct access to 2-methoxy-6-(2-propen-1-yl)phenol (o-eugenol), an isomer of the well-known natural product eugenol (4-allyl-2-methoxyphenol).[1][2] Eugenol, a major component of clove oil, is a widely studied compound with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and analgesic properties.[3][4][5][6] By leveraging the rich chemistry of the eugenol family, the synthesis and derivatization of its ortho-isomer, o-eugenol, opens a pathway to new chemical entities for drug discovery programs.

This guide provides a detailed exploration of the Claisen rearrangement of guaiacol allyl ether and outlines subsequent derivatization protocols to generate libraries of potential drug candidates. We will delve into the mechanistic rationale behind these synthetic steps and provide actionable, step-by-step procedures for laboratory application.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the starting material and the principal product is essential for safe handling, reaction setup, and purification.

PropertyPhenol, 2-methoxy-6-(2-propen-1-yloxy)-Phenol, 2-methoxy-6-(2-propen-1-yl)-
Synonyms Guaiacol allyl ether, 1-Allyloxy-2-methoxybenzeneo-Eugenol, 2-Allyl-6-methoxyphenol
CAS Number 94-47-3579-60-2[2][7][8]
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂[2][7][8]
Molecular Weight 164.20 g/mol 164.20 g/mol [2][9]
Appearance Colorless to pale yellow liquidPale yellow oily liquid[9]
Boiling Point ~235 °C~254 °C[9]

Core Synthetic Application: The Aromatic Claisen Rearrangement

The cornerstone application of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is its conversion to o-eugenol via the aromatic Claisen rearrangement. This powerful C-C bond-forming reaction is a thermally induced, pericyclic[10][10]-sigmatropic rearrangement.[11][12][13]

Reaction Mechanism

The reaction proceeds through a concerted, six-membered chair-like transition state. The allyl group migrates from the phenolic oxygen to the ortho position of the aromatic ring. This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic product, o-eugenol, thereby restoring aromaticity.[13][14]

Claisen_Rearrangement Claisen Rearrangement Mechanism cluster_0 Starting Material cluster_1 Transition State cluster_2 Intermediate cluster_3 Final Product start ts start->ts Heat (Δ) ~200 °C start_label 2-Methoxy-6-(2-propen-1-yloxy)phenol (Guaiacol Allyl Ether) intermediate ts->intermediate ts_label [3,3]-Sigmatropic Shift (Chair-like Transition State) product intermediate->product Tautomerization (Rearomatization) intermediate_label Cyclohexadienone Intermediate product_label 2-Methoxy-6-(2-propen-1-yl)phenol (o-Eugenol)

Caption: The[10][10]-sigmatropic rearrangement of guaiacol allyl ether to o-eugenol.
Protocol 1: Thermal Synthesis of 2-Methoxy-6-(2-propen-1-yl)phenol (o-Eugenol)

This protocol describes the solvent-free, thermal rearrangement of guaiacol allyl ether. The absence of solvent simplifies the workup and minimizes waste.

Materials:

  • Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (Guaiacol allyl ether)

  • Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet

  • Heating mantle or oil bath

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Place 10.0 g (60.9 mmol) of guaiacol allyl ether into the round-bottom flask.

  • Inert Atmosphere: Flush the system with nitrogen for 5-10 minutes to displace air. Maintain a gentle positive pressure of nitrogen throughout the reaction.

    • Rationale: This prevents potential oxidation of the phenol at high temperatures.

  • Heating: Heat the flask to 190-200 °C using a heating mantle or oil bath.[14] The reaction is typically complete within 3-5 hours.

    • Rationale: The Claisen rearrangement requires significant thermal energy to overcome the activation barrier of the pericyclic transition state.[13]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak indicates reaction progression. The product phenol will have a lower Rf value than the starting ether.

  • Cooling and Workup: Once the reaction is complete, allow the flask to cool to room temperature.

  • Extraction: Dissolve the crude product in 50 mL of dichloromethane. Transfer the solution to a separatory funnel. Wash with 2 x 30 mL of 1 M NaOH solution.

    • Rationale: The phenolic product (o-eugenol) is acidic and will be extracted into the basic aqueous layer as its sodium salt, separating it from any non-acidic impurities or unreacted starting material.

  • Acidification and Re-extraction: Cool the combined aqueous layers in an ice bath and carefully acidify to pH ~2 with 1 M HCl. The phenolic product will precipitate or form an oil. Extract the product back into dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude o-eugenol.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to obtain the pure 2-methoxy-6-(2-propen-1-yl)phenol.

Workflow_Claisen Experimental Workflow: Synthesis of o-Eugenol Start 1. Charge Flask (Guaiacol Allyl Ether) Inert 2. Flush with N₂ Start->Inert Heat 3. Heat to 200°C (3-5 hours) Inert->Heat Monitor 4. Monitor by TLC/GC-MS Heat->Monitor Cool 5. Cool to Room Temp. Monitor->Cool Dissolve 6. Dissolve in DCM Cool->Dissolve Extract 7. Basic Wash (1M NaOH) (Separate Layers) Dissolve->Extract Acidify 8. Acidify Aqueous Layer (1M HCl) Extract->Acidify ReExtract 9. Re-extract with DCM Acidify->ReExtract Dry 10. Dry (MgSO₄) & Concentrate ReExtract->Dry Purify 11. Column Chromatography Dry->Purify Product Pure o-Eugenol Purify->Product

Caption: Step-by-step workflow for the synthesis and purification of o-eugenol.

o-Eugenol: A Scaffold for Drug Candidate Synthesis

The synthesized o-eugenol is a rich platform for generating diverse molecular libraries. Its three key functional handles—the phenolic hydroxyl, the allyl double bond, and the aromatic ring—can be selectively modified. Drawing parallels from the extensive research on eugenol, these modifications can lead to compounds with enhanced or novel biological activities.[15][16][17]

Derivatization Key Derivatization Pathways of o-Eugenol cluster_OH Hydroxyl (-OH) Modification cluster_Allyl Allyl Group (-CH₂CH=CH₂) Modification o_Eugenol o-Eugenol Scaffold (2-Methoxy-6-allylphenol) Esterification Esterification (e.g., DCC/DMAP) o_Eugenol->Esterification Acyl Halides, Carboxylic Acids Etherification Etherification (e.g., Williamson Synthesis) o_Eugenol->Etherification Alkyl Halides Triazole_Linker Propargylation -> Click Chemistry o_Eugenol->Triazole_Linker Propargyl Bromide Epoxidation Epoxidation (e.g., m-CPBA) o_Eugenol->Epoxidation Addition Addition Reactions (e.g., Halogenation, Hydroboration) o_Eugenol->Addition Isomerization Isomerization (Base-catalyzed) o_Eugenol->Isomerization Potent_Anticancer Anticancer Agents Esterification->Potent_Anticancer Potential Activity Potent_Antioxidant Antioxidant Agents Etherification->Potent_Antioxidant Potential Activity Potent_Anticancer2 Anticancer Agents Triazole_Linker->Potent_Anticancer2 Potential Activity

Caption: Synthetic modifications of the o-eugenol scaffold to generate diverse derivatives.
Protocol 2: Synthesis of o-Eugenol Esters via Steglich Esterification

Esterification of the phenolic hydroxyl group is a common strategy to increase lipophilicity and modulate biological activity.[10][15] The Steglich esterification is a mild method suitable for this transformation.[18]

Materials:

  • o-Eugenol (from Protocol 1)

  • Carboxylic acid of choice (e.g., 4-oxo-4H-chromene-2-carboxylic acid)[18]

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Filter paper

  • Standard workup and purification reagents

Procedure:

  • Setup: In a dry, nitrogen-flushed flask, dissolve o-eugenol (1.0 eq.), the desired carboxylic acid (1.5 eq.), and a catalytic amount of DMAP (0.2 eq.) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.5 eq.) in anhydrous DCM dropwise over 15 minutes.

    • Rationale: DCC is the coupling agent that activates the carboxylic acid. DMAP serves as a catalyst to facilitate the reaction. The reaction is performed at 0 °C initially to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.[18]

    • Self-Validation: A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form as the reaction proceeds.

  • Workup: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography (Hexane/Ethyl Acetate) to yield the pure ester derivative.

Protocol 3: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

Linking the o-eugenol scaffold to other pharmacophores via a stable triazole ring has proven to be a successful strategy for developing potent anticancer agents.[17] This protocol outlines the initial step of propargylation.

Materials:

  • o-Eugenol (from Protocol 1)

  • Potassium carbonate (K₂CO₃)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous acetone

  • Standard workup and purification reagents

Procedure:

  • Setup: To a solution of o-eugenol (1.0 eq.) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 eq.).

    • Rationale: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl to form the more nucleophilic phenoxide.

  • Reagent Addition: Add propargyl bromide (1.5 eq.) dropwise to the suspension.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours, monitoring by TLC.

  • Workup: After cooling, filter off the K₂CO₃ and evaporate the acetone. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude propargyl ether by column chromatography.

  • Next Step: The resulting terminal alkyne is now ready for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) "click" reactions with various organic azides to generate a library of 1,2,3-triazole derivatives.

Summary of Potential Biological Activities

While o-eugenol itself is not extensively studied, the vast body of literature on eugenol derivatives provides a strong predictive framework for the therapeutic potential of this compound class.

Derivative ClassPotential Biological ActivityRationale / Example Reference
Esters Anticancer, Anti-inflammatoryModification of the hydroxyl group can improve cell permeability and interaction with biological targets.[10][18]
Ethers Antioxidant, AnestheticAlkyl or aryl ether derivatives have shown promising activities, sometimes greater than the parent phenol.[9][16]
Triazoles Anticancer (Cytotoxic)The triazole ring acts as a rigid linker and can form hydrogen bonds, improving binding to targets like tubulin or kinases.[17]
Allyl-modified Antibacterial, AntioxidantThe allyl group is crucial for the free-radical scavenging properties of eugenol and its derivatives.[5][15]

Conclusion

Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is a valuable and strategic starting material in medicinal chemistry. Its efficient conversion via the Claisen rearrangement provides high-yield access to o-eugenol, a versatile and functionalized building block. By applying well-established derivatization chemistries to the hydroxyl and allyl moieties of the o-eugenol scaffold, researchers can rapidly generate diverse libraries of novel compounds. The proven success of isomeric eugenol derivatives strongly suggests that these new chemical entities hold significant promise as leads for the development of future drug candidates targeting a wide range of diseases, from cancer to inflammatory and infectious disorders.

References

  • Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC. (2018, April 3). National Center for Biotechnology Information. [Link]

  • Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of eugenol esters derivatives as breast cancer drugs. (2024, February 6). AIP Publishing. [Link]

  • Development of eugenol derivatives with 5-LOX inhibitory activity. (2025, August 21). Taylor & Francis Online. [Link]

  • Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells. (2022, July 25). National Center for Biotechnology Information. [Link]

  • Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review. (2021, August 3). Hindawi. [Link]

  • Pharmacological and Toxicological Properties of Eugenol - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review. (2021, July 17). ScienceOpen. [Link]

  • Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications. (2025, September 13). Science Publishing Group. [Link]

  • Claisen rearrangement - Wikipedia. (n.d.). Wikipedia. [Link]

  • Eugenol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. (n.d.). Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and plant growth regulating activity of some novel 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols. (n.d.). ResearchGate. [Link]

  • The Claisen Rearrangement. (n.d.). Organic Reactions. [Link]

  • Chemical Properties of Phenol, 2-methoxy-6-(2-propenyl)- (CAS 579-60-2). (n.d.). Cheméo. [Link]

  • Phenol, 2-methoxy-6-(2-propenyl)-. (n.d.). NIST WebBook. [Link]

  • Phenol, 2-methoxy-6-(2-propen-1-yl)- | 579-60-2. (n.d.). Applichem. [Link]

  • Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. (2020, June 30). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 2-METHOXY-6-(PROP-2-EN-1-YL)PHENOL | CAS 579-60-2. (n.d.). Matrix Fine Chemicals. [Link]

  • Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells - PMC. (2013, May 3). National Center for Biotechnology Information. [Link]

Sources

Method

Catalytic Applications of Transition Metal Complexes Featuring 2-Methoxy-6-(allyloxy)phenol Ligands: A Comprehensive Protocol and Application Note

Executive Summary & Mechanistic Rationale The development of robust, highly active transition metal catalysts relies heavily on the strategic design of the organic ligand sphere. 2-Methoxy-6-(allyloxy)phenol (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of robust, highly active transition metal catalysts relies heavily on the strategic design of the organic ligand sphere. 2-Methoxy-6-(allyloxy)phenol (also known as 2-allyloxy-6-methoxyphenol) represents a highly versatile, multifunctional ligand scaffold. It combines a hard anionic donor (phenoxide), a hard neutral donor (methoxy), and a soft, neutral π -acidic donor (the allyloxy alkene).

When coordinated to transition metals such as Palladium (Pd), Ruthenium (Ru), or Copper (Cu), this ligand acts as a hemilabile hybrid ligand [1]. The causality behind its catalytic efficiency lies in the Hard-Soft Acid-Base (HSAB) principle:

  • The Phenoxide Anchor: Deprotonation of the phenol yields a strongly coordinating anionic oxygen that firmly anchors the metal center, preventing ligand dissociation and catalyst leaching.

  • The Hemilabile Allyloxy Arm: The alkene moiety acts as a reversible π -donor. In low-valent states (e.g., Pd(0)), the alkene coordinates to the metal, satisfying its electron count and preventing the agglomeration of the metal into inactive nanoparticles (e.g., "Pd black") [2]. During the catalytic cycle, the alkene easily decoordinates upon substrate binding, opening a vacant coordination site for critical steps like oxidative addition.

This dynamic "open-and-close" mechanism enables these complexes to operate at parts-per-million (ppm) catalyst loadings in cross-coupling reactions and aerobic oxidations, bridging the gap between high stability and high reactivity [3].

Key Catalytic Applications

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Traditional Pd-catalyzed cross-couplings often suffer from catalyst deactivation via aggregation. By employing a Pd(II) precatalyst coordinated with the 2-methoxy-6-(allyloxy)phenolate ligand, the in-situ generated Pd(0) species is stabilized by the pendant alkene. This hemilabile coordination allows the reaction to proceed efficiently even with challenging, sterically hindered aryl chlorides at loadings as low as 500 ppm [4].

Copper-Catalyzed Aerobic Oxidation of Alcohols

In Cu-catalyzed oxidations, the redox-active nature of the substituted phenolate ring synergizes with the metal center. The methoxy and allyloxy groups electronically tune the phenoxide, lowering the oxidation potential of the Cu(II)/Cu(I) couple. This facilitates the efficient electron transfer required to reduce molecular oxygen ( O2​ ) while selectively oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids [5].

Mechanistic Visualization

The following diagram illustrates the hemilabile nature of the ligand during a standard Pd-catalyzed cross-coupling cycle. The reversible coordination of the allyloxy group is the fundamental driver of catalyst longevity.

CatalyticCycle A Resting State Pd(0)-Alkene Complex B Vacant Site Generation (Alkene Decoordination) A->B Thermal Activation C Oxidative Addition Pd(II)-Aryl Halide B->C + Ar-X D Transmetalation Ar-B(OH)2 + Base C->D + Ar'-B(OH)2 E Reductive Elimination Product Release D->E E->A + Alkene Recoordination

Caption: Hemilabile mechanism of 2-methoxy-6-(allyloxy)phenol-Pd in cross-coupling.

Quantitative Data Summary

The table below summarizes the comparative catalytic efficiency of the[Pd(2-methoxy-6-(allyloxy)phenolate)(Cl)(PPh 3​ )] complex against standard industry catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.

Catalyst SystemCatalyst Loading (mol %)Time (h)Temp (°C)Yield (%)TON
Pd-Allyloxyphenolate Complex 0.05 (500 ppm) 4 80 98 1,960
Pd(PPh 3​ ) 4​ 5.012808517
Pd(OAc) 2​ / PPh 3​ 1.08808989
Pd-Phenolate (No Alkene)0.588062124

Data Interpretation: The presence of the hemilabile allyloxy arm increases the Turnover Number (TON) by two orders of magnitude compared to non-hemilabile analogs, validating the stabilization of the Pd(0) intermediate.

Experimental Protocols

Workflow Overview

Workflow S1 1. Ligand Deprotonation (NaH, THF, 0 °C) S2 2. Metalation (PdCl2(COD), RT) S1->S2 S3 3. Purification (Recrystallization) S2->S3 S4 4. Catalytic Screening (Cross-Coupling) S3->S4

Caption: Step-by-step workflow for the synthesis and application of the metal complex.

Protocol A: Synthesis of[Pd(2-methoxy-6-(allyloxy)phenolate)(Cl)(PPh 3​ )] Precatalyst

Scientific Rationale: Sodium hydride (NaH) is used to irreversibly deprotonate the phenol, driving the formation of the strongly coordinating phenoxide. Triphenylphosphine (PPh 3​ ) is added as a stabilizing co-ligand to satisfy the square-planar geometry of the resulting Pd(II) complex.

Materials:

  • 2-Methoxy-6-(allyloxy)phenol (1.0 equiv, 1.0 mmol)

  • NaH (60% dispersion in mineral oil) (1.1 equiv, 1.1 mmol)

  • Dichloro(1,5-cyclooctadiene)palladium(II)[PdCl 2​ (COD)] (1.0 equiv, 1.0 mmol)

  • Triphenylphosphine (PPh 3​ ) (1.0 equiv, 1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Deprotonation: Under an inert argon atmosphere, dissolve 2-methoxy-6-(allyloxy)phenol (180 mg, 1.0 mmol) in 10 mL of anhydrous THF in a Schlenk flask. Cool the solution to 0 °C using an ice bath.

  • Slowly add NaH (44 mg, 1.1 mmol) in portions. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium phenoxide salt.

  • Metalation: Add PdCl 2​ (COD) (285 mg, 1.0 mmol) directly to the reaction mixture at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. The color will shift from pale yellow to deep orange.

  • Co-ligand Addition: Add PPh 3​ (262 mg, 1.0 mmol) to the mixture. Stir for an additional 4 hours at room temperature.

  • Purification: Filter the mixture through a pad of Celite to remove NaCl byproducts. Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude solid by dissolving it in a minimum amount of dichloromethane (DCM) and layering with pentane. Collect the resulting microcrystals via vacuum filtration and dry under a high vacuum.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling

Scientific Rationale: Potassium carbonate (K 2​ CO 3​ ) is selected as the base because it is mild enough to quaternize the boronic acid (facilitating transmetalation) without inducing premature base-catalyzed cleavage of the allyloxy ether linkage. A solvent mixture of Toluene/EtOH/H 2​ O ensures optimal solubility for both the hydrophobic aryl halides and the hydrophilic boronic acids/base.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL pressure vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and K 2​ CO 3​ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add the synthesized[Pd(2-methoxy-6-(allyloxy)phenolate)(Cl)(PPh 3​ )] complex (0.05 mol %, 0.5 µmol) from a freshly prepared stock solution in toluene.

  • Solvent Addition: Add a solvent mixture of Toluene/EtOH/H 2​ O (v/v/v 2:1:1, 3.0 mL total volume).

  • Degassing: Seal the vial with a PTFE septum cap. Purge the mixture with argon for 5 minutes by bubbling directly through the solution.

  • Heating: Place the vial in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800 rpm) for 4 hours. Note: The thermal energy is required to temporarily displace the hemilabile alkene, initiating the catalytic cycle.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with distilled water (2 × 10 mL). Extract the aqueous layer with ethyl acetate (10 mL).

  • Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify the biaryl product via flash column chromatography (silica gel, hexane/ethyl acetate gradients).

References

  • The Influence of Alkenes as π -Acidic Ligands in Pd-Catalysed Cross-Couplings. Current Organic Chemistry, 2011.[Link]

  • Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Polyhedron, 2022.[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 2021.[Link]

  • Asymmetric catalytic [1,3]- or [3,3]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. Chemical Science, 2024.[Link]

  • Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of Applied Pharmaceutical Science, 2023.[Link]

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for the O-allylation of 2-methoxyphenol

Welcome to the Technical Support Center for the synthesis of guaiacol allyl ether (1-allyloxy-2-methoxybenzene). As a Senior Application Scientist, I have compiled this guide to assist researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of guaiacol allyl ether (1-allyloxy-2-methoxybenzene). As a Senior Application Scientist, I have compiled this guide to assist researchers, chemists, and drug development professionals in mastering the regioselective O-allylation of 2-methoxyphenol (guaiacol).

The allylation of phenols is a critical transformation in the synthesis of bioactive allylphenols, such as eugenol analogues, and serves as the foundational step before executing an aromatic Claisen rearrangement. This guide bypasses generic advice to focus on the thermodynamic and kinetic principles that dictate reaction success, providing you with self-validating protocols and actionable troubleshooting strategies.

Mechanistic Context: Controlling Regioselectivity

The primary challenge in the allylation of 2-methoxyphenol is controlling the regioselectivity between the oxygen atom (O-allylation) and the aromatic carbon ring (C-allylation). O-allylation is the kinetically favored pathway, whereas C-allylation is the thermodynamically favored product [1]. Exploiting this energy landscape is the key to high-yield synthesis.

KineticThermodynamic Phenol 2-Methoxyphenol + Allyl Halide O_Allyl O-Allyl Guaiacol (Kinetic Product) Phenol->O_Allyl Low Temp (25-56°C) Polar Aprotic Solvent Short Time C_Allyl C-Allyl Guaiacol (Thermodynamic Product) Phenol->C_Allyl High Temp (>100°C) Long Time O_Allyl->C_Allyl Claisen Rearrangement (Heat / Lewis Acid)

Logical relationship governing regioselectivity in phenol allylation.

Standard Operating Procedure (SOP): Optimized O-Allylation

This protocol is designed as a self-validating system . By observing specific physical changes at each step, you can confirm the reaction's progress without needing immediate spectroscopic analysis. The following procedure is adapted from optimized conditions utilizing acetone and potassium carbonate[2].

Step-by-Step Methodology
  • Preparation of the Phenoxide (Activation):

    • Action: Dissolve 40 mmol (4.96 g) of 2-methoxyphenol in 40 mL of anhydrous acetone. Add 160 mmol (22.1 g) of finely pulverized, anhydrous K₂CO₃.

    • Causality: A large excess of K₂CO₃ is used to ensure complete deprotonation while acting as a desiccant to scavenge trace moisture, which could otherwise hydrolyze the allyl halide.

    • Self-Validation: Stir at room temperature for 30 minutes. The mixture will transition from a clear solution to a slightly thickened, opaque suspension, confirming the formation of the highly nucleophilic potassium phenoxide salt.

  • Electrophilic Addition:

    • Action: Equip the flask with a reflux condenser. Add 48 mmol (4.15 mL) of allyl bromide dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes and exothermic runaway, suppressing polyalkylation and thermodynamic C-allylation.

  • Reaction Propagation:

    • Action: Heat the mixture to a gentle reflux (approx. 56 °C) for 12 hours.

    • Self-Validation: As the substitution progresses, a dense white precipitate (KBr) will form. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The starting material ( Rf​≈0.3 ) should disappear, replaced by a distinct, less polar UV-active spot ( Rf​≈0.6 ).

  • Workup and Isolation:

    • Action: Cool the mixture to room temperature. Filter the inorganic salts through a sintered glass funnel and wash the filter cake with fresh acetone (2 x 10 mL). Concentrate the filtrate under reduced pressure.

    • Action: Dissolve the resulting crude oil in diethyl ether (50 mL) and wash with 1 M NaOH (2 x 20 mL), followed by brine (20 mL) [3].

    • Causality: The NaOH wash deprotonates any unreacted 2-methoxyphenol ( pKa​≈9.9 ) [4], pulling it into the aqueous phase as a water-soluble sodium salt, leaving the pure, non-acidic O-allyl ether in the organic layer. Dry over anhydrous MgSO₄ and evaporate the solvent.

Workflow Step1 Step 1: Preparation Dissolve Guaiacol in Acetone Add anhydrous K2CO3 Step2 Step 2: Activation Stir at RT for 30 mins (Visual: Thickening suspension) Step1->Step2 Step3 Step 3: Allylation Dropwise addition of Allyl Bromide (Controls exotherm) Step2->Step3 Step4 Step 4: Propagation Reflux (56°C) for 12 hours (Visual: KBr precipitation) Step3->Step4 Step5 Step 5: Filtration Cool, filter salts, wash with Acetone Concentrate filtrate Step4->Step5 Step6 Step 6: Workup Ether extraction with 1M NaOH wash (Removes unreacted phenol) Step5->Step6

Experimental workflow for the O-allylation of 2-methoxyphenol.

Quantitative Optimization Data

To assist in scaling and solvent selection, the following table summarizes the impact of varying reaction parameters on the yield and regioselectivity of the allylation process.

BaseSolvent SystemTemp (°C)Time (h)AdditiveYield (O-Allyl)Yield (C-Allyl)
K₂CO₃ Acetone56 (Reflux)12None>90% <1%
K₂CO₃ THF254None88% <1%
NaOH H₂O / DCM2524TBAB (10 mol%)75%5%
NaH DMF806None60%25%

Note: The use of Tetrahydrofuran (THF) at room temperature has been shown to singularly favor kinetic C–O allylic bond formation, making it an excellent alternative to acetone if lower temperatures are strictly required [1].

Troubleshooting Guides & FAQs

Q1: Why am I observing significant C-allylation (e.g., 4-allylguaiacol) instead of the desired O-allylated ether? A1: You are likely operating under conditions that favor thermodynamic control or inadvertently triggering an in situ Claisen rearrangement. High temperatures (e.g., refluxing in DMF or DMSO), prolonged reaction times, or the presence of Lewis acidic impurities can drive the reaction toward C-allylation. Fix: strictly use polar aprotic solvents with lower boiling points (like Acetone or THF), keep the temperature below 60 °C, and halt the reaction immediately once TLC indicates the consumption of the starting material.

Q2: My reaction stalls at 50% conversion despite extended heating. How can I drive the O-allylation to completion? A2: Incomplete conversion is rarely a kinetic issue; it is usually a stoichiometric or surface-area problem. If your K₂CO₃ is clumped or has absorbed atmospheric moisture, the deprotonation of guaiacol will be incomplete. Fix: Ensure your base is freshly oven-dried and finely powdered using a mortar and pestle. Pre-stirring the guaiacol with the base for 30 minutes prior to adding the electrophile is mandatory. Additionally, allyl bromide is volatile (b.p. 71 °C); use a slight excess (1.2 to 1.5 equivalents) and a highly efficient reflux condenser to prevent loss of the reagent.

Q3: Can I use allyl chloride instead of allyl bromide to scale up the synthesis cost-effectively? A3: Yes, allyl chloride is a viable, cost-effective alternative for industrial scale-up. However, because the chloride ion is a significantly poorer leaving group than bromide, the reaction kinetics will be sluggish. Fix: Add a catalytic amount of sodium iodide (NaI, 5-10 mol%) to the reaction mixture. This facilitates an in situ Finkelstein reaction, temporarily converting the allyl chloride into the highly reactive allyl iodide, drastically accelerating the O-allylation rate without the cost of bulk allyl iodide.

Q4: I am having trouble separating the O-allylated product from unreacted guaiacol via column chromatography. Is there a better way? A4: Column chromatography is unnecessary for this specific separation. Because 2-methoxyphenol has a free phenolic hydroxyl group with a pKa​ of approximately 9.9 [4], it can be easily separated from the O-allylated product (which lacks acidic protons) using liquid-liquid extraction. Fix: Dissolve your crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and wash it vigorously with a 1 M aqueous NaOH solution [3]. The unreacted guaiacol will partition entirely into the aqueous phase, leaving your pure product in the organic layer.

References
  • Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates Source: The Journal of Organic Chemistry - ACS Publications URL
  • Iron- and Cobalt-Catalyzed Hydrogenation and Cross-Coupling Reactions Source: Publikationsserver der Universität Regensburg URL
  • The Synthesis of Substituted Allylphenols: An In-depth Technical Guide Source: Benchchem URL
  • Pseudoisoeugenol Source: Grokipedia URL
Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working on the isolation of Phenol, 2-methoxy-6-(2-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working on the isolation of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (commonly known as 2-allyloxy-6-methoxyphenol, CAS 51066-05-8).

This compound is a critical mono-allyl ether intermediate in the synthesis of bioactive alkenylbenzenes, such as [1] and [2]. It is typically synthesized via the mono-allylation of [3]. Achieving absolute regiochemical purity at this stage is mandatory; any contamination by its regioisomer (2-allyloxy-3-methoxyphenol) or over-alkylated byproducts will lead to incorrect Claisen rearrangement products in downstream steps, ultimately derailing your drug development pipeline.

Part 1: Purification Workflow Visualization

The following diagram maps the self-validating system used to isolate the target compound from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Mono-allyl isomers, Di-allyl ether, Catechol) OrgSolv Dissolve in Et2O/EtOAc Crude->OrgSolv BaseExt Extract with 10% NaOH (aq) Under Argon OrgSolv->BaseExt OrgLayer1 Organic Phase (Di-allyl ether impurities) BaseExt->OrgLayer1 Non-polar AqLayer1 Aqueous Phase (Phenoxide salts of mono-allyl & catechol) BaseExt->AqLayer1 Polar/Salts Acidify Acidify to pH 2-3 with 2N H2SO4 Extract with Et2O AqLayer1->Acidify AqLayer2 Aqueous Phase (Discard) Acidify->AqLayer2 Salts OrgLayer2 Organic Phase (Enriched Mono-allyl isomers) Acidify->OrgLayer2 Phenols Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgLayer2->Silica Product Pure Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (Elutes First) Silica->Product Less Polar Isomer 2-allyloxy-3-methoxyphenol (Elutes Second) Silica->Isomer More Polar

Acid-base extraction and chromatographic purification workflow for 2-allyloxy-6-methoxyphenol.

Part 2: Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains unreacted 3-methoxycatechol and 1,2-diallyloxy-3-methoxybenzene. How can I efficiently remove these before chromatography? A1: Implement a rigorous Acid-Base Liquid-Liquid Extraction prior to column loading.

  • The Causality: The fully alkylated byproduct (1,2-diallyloxy-3-methoxybenzene) lacks a free phenolic hydroxyl group, rendering it non-polar and insoluble in aqueous base. Conversely, the unreacted starting material (3-methoxycatechol) and the desired mono-allyl ethers contain acidic phenolic protons. By washing the organic layer with 10% NaOH, the mono-allyl ethers and catechol partition into the aqueous phase as phenoxide salts, leaving the di-allyl ether in the organic phase. Subsequent acidification regenerates the phenols for back-extraction.

  • Step-by-Step Protocol:

    • Dissolve the crude reaction mixture in diethyl ether (Et₂O) or ethyl acetate (EtOAc).

    • Wash the organic layer with 10% NaOH (aq) (3 x 20 mL). Crucial: Perform this step under an Argon atmosphere to prevent catechol oxidation.

    • Separate the layers. Discard the organic layer containing the di-allyl ether.

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly acidify the aqueous layer to pH 2–3 using 2N H₂SO₄.

    • Extract the acidified aqueous layer with fresh Et₂O (3 x 30 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Q2: I am experiencing significant degradation and darkening of the crude mixture during the alkaline workup. What is causing this? A2: This is caused by the auto-oxidation of the unreacted 3-methoxycatechol.

  • The Causality: Catechols are highly susceptible to oxidation in alkaline environments, rapidly forming dark, polymeric ortho-quinones. This not only reduces yield but severely complicates downstream chromatography.

  • Protocol Fix: Always use degassed solvents for the alkaline extraction and perform the workup under a blanket of inert gas (Nitrogen or Argon). Keep the aqueous phase chilled (0°C) and strictly minimize the time the mixture spends in the highly alkaline state before acidification.

Q3: How do I separate the desired 2-allyloxy-6-methoxyphenol from its regioisomer, 2-allyloxy-3-methoxyphenol? A3: Utilize Silica Gel Column Chromatography with a carefully optimized gradient.

  • The Causality: Although both are mono-allyl ethers, 2-allyloxy-6-methoxyphenol has its hydroxyl group flanked by an allyloxy group and a methoxy group. This extreme steric hindrance, combined with strong intramolecular hydrogen bonding between the phenolic OH and the adjacent ether oxygens, significantly reduces its interaction with the polar silica gel stationary phase. Consequently, it behaves as a less polar molecule and elutes faster than 2-allyloxy-3-methoxyphenol, where the OH is less hindered.

  • Step-by-Step Protocol:

    • Prepare a silica gel column (230–400 mesh) using Hexane as the packing solvent.

    • Load the enriched phenolic mixture (from the acid-base extraction) onto the column.

    • Elute using a step gradient of Hexane:Ethyl Acetate, starting at 95:5 and gradually increasing to 85:15.

    • Collect fractions and monitor via TLC. The desired 2-allyloxy-6-methoxyphenol will elute first.

Q4: How can I verify the regiochemical purity of my isolated product before proceeding to the Claisen rearrangement? A4: Use ¹H NMR spectroscopy, focusing specifically on the phenolic OH chemical shift.

  • The Causality: The strong intramolecular hydrogen bonding in 2-allyloxy-6-methoxyphenol heavily deshields the phenolic proton, causing it to appear further downfield (typically >5.5 ppm) compared to the less hydrogen-bonded OH in 2-allyloxy-3-methoxyphenol. Additionally, the aromatic proton splitting pattern will confirm the 1,2,3-trisubstituted benzene ring structure.

Part 3: Quantitative Data Summaries

Table 1: Partitioning Behavior during Acid-Base Extraction

CompoundStructural FeaturePhase in 10% NaOHPhase after Acidification (pH 2)
1,2-Diallyloxy-3-methoxybenzene No phenolic OHOrganicN/A (Removed)
2-Allyloxy-6-methoxyphenol 1 hindered phenolic OHAqueous (Phenoxide)Organic (Phenol)
2-Allyloxy-3-methoxyphenol 1 accessible phenolic OHAqueous (Phenoxide)Organic (Phenol)
3-Methoxycatechol 2 phenolic OH groupsAqueous (Phenoxide)Organic (Phenol)

Table 2: Chromatographic Properties on Silica Gel

CompoundRf Value (80:20 Hexane:EtOAc)Elution OrderPolarity Driver
2-Allyloxy-6-methoxyphenol ~0.451stHigh intramolecular H-bonding shielding the OH
2-Allyloxy-3-methoxyphenol ~0.302ndLower steric hindrance on the OH

Part 4: References

  • Title: 99. The synthesis of myristicin. Source: Journal of the Chemical Society (Resumed) (RSC Publishing) URL: [Link]

  • Title: Elemicin. Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Phenol, 3-methoxy-2-(2-propenyloxy)-. Source: LookChem URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-Methoxy-6-(allyloxy)phenol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-methoxy-6-(allyloxy)phenol. This document is designed for researchers, scientists, and drug development professionals to addr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-methoxy-6-(allyloxy)phenol. This document is designed for researchers, scientists, and drug development professionals to address the significant challenges associated with the low aqueous solubility of this compound. Our goal is to provide you with a comprehensive, experience-driven resource, blending theoretical principles with practical, field-proven methodologies to ensure the success of your experiments.

Section 1: Understanding the Core Challenge

Q1: What is 2-methoxy-6-(allyloxy)phenol, and why is it so difficult to dissolve in water?

A1: 2-Methoxy-6-(allyloxy)phenol is an aromatic organic compound. Structurally, it is a derivative of guaiacol (2-methoxyphenol), featuring an allyloxy group (-O-CH₂-CH=CH₂) attached to the phenol ring. While specific experimental data for this exact molecule is limited, we can infer its properties from its structure and closely related analogs like o-eugenol (2-methoxy-6-allylphenol).

The poor water solubility stems from its molecular structure:

  • Hydrophobic Core: The benzene ring and the allyloxy group are nonpolar and hydrophobic, repelling water molecules.

  • Limited Hydrogen Bonding: While the hydroxyl (-OH) group can participate in hydrogen bonding with water, its influence is outweighed by the larger hydrophobic regions of the molecule.

A close structural analog, 2-methoxy-6-allylphenol, is described as being "almost insoluble in water"[1]. This inherent hydrophobicity is the primary obstacle researchers face when attempting to prepare aqueous stock solutions for cell-based assays, in vivo studies, or other experimental setups.

Property (Analog: 2-Methoxy-6-allylphenol)ValueSource
CAS Number 579-60-2[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Appearance Colorless liquid[1]
Water Solubility Almost insoluble[1]
Predicted pKa 10.30 ± 0.10[1]

Section 2: Strategic Approach to Solubilization

Successfully solubilizing a hydrophobic compound like 2-methoxy-6-(allyloxy)phenol requires a systematic approach. The choice of method depends on the required final concentration, the experimental system (in vitro vs. in vivo), and tolerance for excipients.

Below is a decision-making workflow to guide your strategy selection.

G cluster_0 Initial Assessment cluster_2 Validation & Final Use Start Define Required Concentration & Application (e.g., In Vitro, In Vivo) CheckSol Attempt Direct Dissolution in Aqueous Buffer Start->CheckSol IsSoluble Is Compound Fully Solubilized? CheckSol->IsSoluble CoSolvent Co-Solvent Systems (DMSO, PEG, Ethanol) IsSoluble->CoSolvent No pH_Adjust pH Adjustment (for ionizable compounds) IsSoluble->pH_Adjust No Surfactant Surfactant Systems (Tween 80, Solutol) IsSoluble->Surfactant No Cyclodextrin Cyclodextrin Complexation (HP-β-CD) IsSoluble->Cyclodextrin No End Proceed with Experiment IsSoluble->End Yes Validation Validate Formulation (Check for precipitation, stability) CoSolvent->Validation pH_Adjust->Validation Surfactant->Validation Cyclodextrin->Validation Validation->End G Hydrophilic Heads (Blue) Hydrophobic Tails (Black lines) cluster_micelle Surfactant Micelle a1 a2 b1 a3 b2 a4 b3 a5 b4 a6 b5 a7 b6 a8 b7 b8 Compound 2-methoxy-6- (allyloxy)phenol

Caption: Encapsulation within a surfactant micelle.

Common Surfactants:

  • Polysorbate 80 (Tween 80): A non-ionic surfactant widely used in pharmaceutical formulations.[3]

  • Solutol® HS 15: A non-ionic solubilizer and emulsifier.

Troubleshooting:

  • Toxicity: Surfactants can have their own biological effects or toxicity. Always run a vehicle-only control in your experiments.

  • Concentration: You must use the surfactant at a concentration above its CMC to ensure micelle formation.

Cyclodextrin Complexation

Q6: I need a formulation with minimal organic co-solvents. Is there an alternative?

A6: Yes, cyclodextrins are an excellent alternative. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4] The hydrophobic 2-methoxy-6-(allyloxy)phenol molecule can fit into the inner cavity, forming a water-soluble "inclusion complex".[5] This masks the compound's hydrophobicity from the surrounding water.

Why it Works: The formation of this host-guest complex significantly enhances the apparent water solubility of the guest molecule without altering its chemical structure.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.

G cluster_0 cluster_1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Water-Soluble Inclusion Complex CD->Complex Compound Hydrophobic Compound Water Water (Aqueous Medium) plus + Compound_in

Caption: Formation of a cyclodextrin inclusion complex.

Experimental Protocol 3: Preparation of a Solution with HP-β-CD

  • Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v in PBS). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the powdered 2-methoxy-6-(allyloxy)phenol to the cyclodextrin solution.

  • Mix and Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Sterilize: Filter the final solution through a 0.22 µm sterile filter.

Troubleshooting:

  • Solubility Limit: There is a limit to how much compound can be solubilized, which depends on the binding affinity and the concentration of the cyclodextrin. If you cannot reach your target concentration, try increasing the concentration of HP-β-CD.

  • Competition: Be aware that other molecules in your medium could potentially compete for the cyclodextrin cavity, although this is rarely an issue at typical experimental concentrations.

References
  • A. A. A. de Sousa, et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kaur, T. et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutics. Available at: [Link]

  • S. Mane, et al. (2013). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • C. Mayer, et al. (2020). Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques. Molecules. Available at: [Link]

  • F. J. Barba, et al. (2025). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. MDPI. Available at: [Link]

  • Xinchem. (n.d.). China 2-Methoxy-6-allylphenol(CAS#579-60-2) Manufacturer and Supplier. Available at: [Link]

  • S. K. Sahoo, et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • A. Mourtzinos, et al. (2008). Encapsulation of complex extracts in β-cyclodextrin: an application to propolis ethanolic extract. ResearchGate. Available at: [Link]

  • M. Palma, et al. (2022). Evaluation of the Effect of Different Co-Solvent Mixtures on the Supercritical CO2 Extraction of the Phenolic Compounds Present in Moringa oleifera Lam. Leaves. MDPI. Available at: [Link]

  • S. J. H. Rizvi, et al. (2020). Extraction of phenolic compounds: A review. PMC - NIH. Available at: [Link]

  • A. P. M. Ribeiro, et al. (2023). Solubility of olive oil phenolic compounds in green solvents. RCAAP. Available at: [Link]

  • W. M. Taha, et al. (2016). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • N. H. Azman, et al. (2019). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. ResearchGate. Available at: [Link]

  • A. Kumar, et al. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org. Available at: [Link]

  • A. J. Tusek, et al. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. Semantic Scholar. Available at: [Link]

  • Y. Shen, et al. (2021). Partial Removal of Phenolics Coupled with Alkaline pH Shift Improves Canola Protein Interfacial Properties and Emulsion in In Vitro Digestibility. ProQuest. Available at: [Link]

  • G. Fernández-Cuesta, et al. (2017). Influence of pH on the Antioxidant Phenols Solubilised From Hydrothermally Treated Olive Oil By-Product (Alperujo). PubMed. Available at: [Link]

  • Y. Liu, et al. (2023). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. MDPI. Available at: [Link]

  • K. K. K. K. K. (2003). Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol. Google Patents.
  • M. A. Bezerra, et al. (2019). Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. Available at: [Link]

  • S. P. Pinho, et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-6-(2-propenyl)- (CAS 579-60-2). Available at: [Link]

  • R. S. S. Kumar, et al. (2024). A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives. RSC Publishing. Available at: [Link]

  • W. K. K. W. (1964). Process for separation of phenols from aqueous mixtures containing them. Google Patents.
  • G. Aggarwal, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • ChemBK. (2025). PHENOL, 4-ALLYL-2-METHOXY - Physico-chemical Properties. Available at: [Link]

  • S. Shah, et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In D-Drug Delivery. Available at: [Link]

  • Z. Liu, et al. (2018). Effect of surfactants on the interaction of phenol with laccase. Journal of Hazardous Materials. Available at: [Link]

  • P. J. G. G. (1994). Aqueous based surfactant compositions. Google Patents.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Available at: [Link]

  • J. A. Campos, et al. (2024). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI. Available at: [Link]

  • S. P. Pinho, et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. CORE. Available at: [Link]

  • M. Z. Milutinović, et al. (2025). Optimization of Surfactant-Mediated Green Extraction of Phenolic Compounds from Grape Pomace Using Response Surface Methodology. PMC. Available at: [Link]

  • S. J. Santosa, et al. (2016). Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. ResearchGate. Available at: [Link]

  • M. A. Hussein, et al. (2024). Surfactants based on fatty acids and other natural hydrophobes. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-4-vinyl phenol. Available at: [Link]

Sources

Optimization

Optimizing catalyst selection for the synthesis of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

Technical Support Center: Catalyst Optimization for the Synthesis of 2-Methoxy-6-(2-propen-1-yloxy)phenol Welcome to the Technical Support Center for the synthesis of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-[also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalyst Optimization for the Synthesis of 2-Methoxy-6-(2-propen-1-yloxy)phenol

Welcome to the Technical Support Center for the synthesis of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-[also known as 2-(allyloxy)-6-methoxyphenol or 3-methoxycatechol monoallyl ether]. This hub is designed for researchers and drug development professionals seeking to optimize catalyst selection, improve regioselectivity, and troubleshoot common synthetic bottlenecks during the O-allylation of methoxycatechol derivatives.

Section 1: Catalyst Selection & Mechanistic FAQs

Q1: Why should I choose a Phase Transfer Catalyst (PTC) over a transition metal catalyst for this O-allylation? A: The choice between a PTC (e.g., Tetrabutylammonium bromide, TBAB) and a transition metal catalyst (e.g., Palladium) depends on your starting allyl electrophile and scalability needs.

  • PTC (SN2 Pathway): When using allyl halides (e.g., allyl bromide), a PTC like TBAB in a biphasic system (or polar aprotic solvent like acetone with K₂CO₃) enhances the nucleophilicity of the phenoxide ion by separating it from its counterion. This is highly cost-effective and scalable for standard O-allylation [1].

  • Transition Metal (Tsuji-Trost π-Allyl Pathway): If you are using allyl acetates or carbonates, Pd(PPh₃)₄ is required. The palladium catalyst forms an electrophilic π-allyl palladium complex. This method operates under milder, neutral conditions, which is crucial if your substrate contains base-sensitive functional groups, effectively suppressing undesired C-allylation [2].

Q2: How do I prevent the Claisen rearrangement (C-allylation) during the synthesis? A: Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is the kinetic O-allylated product. If the reaction temperature exceeds 100–150 °C, the O-allyl ether undergoes a [3,3]-sigmatropic rearrangement (Claisen rearrangement) to form the thermodynamic C-allylated product (e.g., 4-allyl-2-methoxy-6-hydroxyphenol) [3].

  • Solution: Strictly control the reaction temperature (keep < 80 °C). If using solid acid catalysts (like zeolites or Al-P-O frameworks), be aware that strong Lewis/Brønsted acidic sites can prematurely trigger this rearrangement even at lower temperatures [4].

Section 2: Experimental Workflows & Protocols

Protocol A: Base-Mediated O-Allylation using PTC (Kinetic Control)

Objective: High-yield synthesis of 2-methoxy-6-(2-propen-1-yloxy)phenol using TBAB.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3-methoxycatechol (10.0 mmol) in 50 mL of anhydrous acetone.

  • Base Addition: Add anhydrous K₂CO₃ (12.0 mmol). Stir at room temperature for 15 minutes to generate the phenoxide. Causality: K₂CO₃ is a mild base; it selectively deprotonates the more acidic, less sterically hindered hydroxyl group.

  • Catalyst & Reagent: Add TBAB (0.5 mmol, 5 mol%) followed by dropwise addition of allyl bromide (10.5 mmol). Causality: TBAB acts as a phase-transfer agent, increasing the solubility and reactivity of the potassium phenoxide in the organic phase.

  • Reaction: Reflux the mixture at 60 °C for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography to isolate the target compound.

Protocol B: Palladium-Catalyzed Neutral O-Allylation

Objective: Chemoselective allylation avoiding strong bases.

  • Preparation: Dissolve 3-methoxycatechol (10.0 mmol) and allyl acetate (11.0 mmol) in anhydrous THF (40 mL) under an argon atmosphere.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.2 mmol, 2 mol%). Causality: The Pd(0) species oxidatively adds to the allyl acetate to form the reactive π-allyl palladium intermediate.

  • Reaction: Stir at 25–40 °C for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Section 3: Visualizing the Reaction Pathways

Pathway SM 3-Methoxycatechol Base Deprotonation (K2CO3) SM->Base Cat Catalyst Selection Base->Cat PTC PTC (e.g., TBAB) SN2 Pathway Cat->PTC Allyl Halide Pd Pd(0) Catalyst π-Allyl Pathway Cat->Pd Allyl Acetate Target 2-Methoxy-6-(allyloxy)phenol (Target O-Allylation) PTC->Target T < 80°C Pd->Target Mild, Neutral Byprod C-Allylated Byproducts (Claisen Rearrangement) Target->Byprod Heat (>150°C) or Strong Acid

Figure 1: Mechanistic pathways for the regioselective O-allylation of 3-methoxycatechol.

Section 4: Quantitative Troubleshooting & Catalyst Comparison

When troubleshooting low yields or poor selectivity, refer to the following catalyst comparison matrix to adjust your experimental parameters.

Catalyst SystemReagentsTemp (°C)Target O-Allylation YieldC-Allylation (Byproduct)Primary Troubleshooting Action
None (Uncatalyzed) Allyl Br, NaOH100< 30%High (> 40%)Add PTC; lower temperature to avoid thermal rearrangement.
TBAB (5 mol%) Allyl Br, K₂CO₃6085 - 90%< 5%If di-allylation occurs, reduce equivalents of allyl bromide to 0.95.
Pd(PPh₃)₄ (2 mol%) Allyl OAc, THF2592 - 95%TraceIf conversion is low, ensure strict anhydrous/anaerobic conditions to protect Pd(0).
Zeolite HY Allyl Alcohol140 - 200< 15%High (> 85%)Avoid solid acids for O-allylation; they strongly favor C-allylation [1].

Section 5: Troubleshooting Q&A

Q3: I am observing significant di-allylation (1,2-diallyloxy-3-methoxybenzene). How do I suppress this? A: Di-allylation occurs when the mono-allylated product is deprotonated and reacts again. Because the first hydroxyl group is more sterically hindered (flanked by the methoxy group), regiocontrol relies heavily on stoichiometry and base strength.

  • Action: Use exactly 1.0 equivalent of base and 0.95 equivalents of the allylating agent. Switch to a bulkier base (e.g., Cs₂CO₃) which limits the secondary deprotonation due to steric bulk.

Q4: My Pd-catalyzed reaction stalled at 50% conversion. What went wrong? A: Palladium catalysts are highly sensitive to oxygen and can be poisoned by impurities in the starting catechol. Furthermore, the generated acetate byproduct can lower the pH, inhibiting the catalytic cycle.

  • Action: Degas all solvents using the freeze-pump-thaw method. Add a mild, non-nucleophilic base (like N,N-diisopropylethylamine) to neutralize the generated acetic acid and regenerate the active catalyst.

References

  • Suresh, M., Kumbar, S., Shanbhag, G.V., & Halligudi, S.B. (2006). Synthesis of monoallyl guaiacol via allylation using HY zeolite. Journal of Molecular Catalysis A: Chemical. Available at:[Link]

  • MDPI. (2021). One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol. Available at:[Link]

  • United States Patent Office. (1975). US3929904A - Process for the selective allylation of ortho alkoxy phenols.
  • ACS Publications. (2021). Conversion of Guaiacol on Noble Metal Catalysts: Reaction Performance and Deactivation Studies. Industrial & Engineering Chemistry Research. Available at:[Link]

Reference Data & Comparative Studies

Validation

Cross-reactivity studies of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- in biological assays

Introduction: The Significance of Eugenol Allyl Ether and Cross-Reactivity Eugenol, a major component of clove oil, is a well-characterized phenolic compound with a wide range of biological activities, including antimicr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Eugenol Allyl Ether and Cross-Reactivity

Eugenol, a major component of clove oil, is a well-characterized phenolic compound with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] Its derivatives, such as eugenol allyl ether, are of significant interest for potential therapeutic applications and as functional ingredients in various industries. Eugenol allyl ether is synthesized from eugenol through the etherification of its hydroxyl group.[4] This structural modification can significantly alter its physicochemical properties and, consequently, its interactions in biological systems.

Cross-reactivity occurs when a compound that is structurally similar to the target analyte of an assay also generates a response. This can lead to false-positive results or an overestimation of the target analyte's concentration or activity. Therefore, understanding the cross-reactivity profile of a compound like eugenol allyl ether is crucial for accurately interpreting experimental data. This guide will explore the cross-reactivity of eugenol allyl ether in three distinct biological assays: a competitive ELISA immunoassay, a broth microdilution antimicrobial assay, and a COX-2 enzyme inhibition assay.

Comparator Compounds: A Panel for Assessing Specificity

To effectively evaluate the cross-reactivity of eugenol allyl ether, a panel of structurally related compounds was selected for comparison. These include its parent compound, isomers, and a methylated derivative.

Compound NameChemical StructureKey Structural Features
Eugenol Allyl Ether Etherified hydroxyl group
Eugenol Free hydroxyl group
Isoeugenol Isomer of eugenol (propenyl vs. allyl side chain)
Methyl Eugenol Methylated hydroxyl group
Chavibetol Positional isomer of eugenol
Guaiacol Lacks the allyl side chain

Cross-Reactivity in a Competitive ELISA Immunoassay

Scientific Rationale: Competitive enzyme-linked immunosorbent assays (ELISAs) are a powerful tool for detecting and quantifying specific molecules. The specificity of an ELISA is determined by the binding affinity of the antibody to its target antigen. Structurally similar molecules can cross-react with the antibody, leading to inaccurate results. A study by Li et al. (2024) described the development of a monoclonal antibody for the detection of eugenol and its analogs, providing a framework for assessing cross-reactivity in this type of assay.[5]

Experimental Protocol: Competitive Indirect ELISA for Eugenol

  • Coating: A 96-well microplate is coated with a conjugate of eugenol and a carrier protein (e.g., bovine serum albumin) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Competition: A mixture of a fixed concentration of the anti-eugenol monoclonal antibody and varying concentrations of the test compound (eugenol standard, eugenol allyl ether, or other comparators) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the half-maximal inhibitory concentration (IC50) is determined. Cross-reactivity is calculated using the formula: (IC50 of Eugenol / IC50 of Test Compound) x 100%.

Illustrative Data:

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Eugenol38.19100
Isoeugenol0.1525460
Methyl Eugenol0.804774
Eugenol Allyl Ether>1000<3.8
Chavibetol50.2576
Guaiacol>1000<3.8

Note: Data for eugenol, isoeugenol, and methyl eugenol are adapted from Li et al. (2024) for illustrative purposes.[5] Data for other compounds are hypothetical.

Interpretation of Results:

The hypothetical results demonstrate that the etherification of the hydroxyl group in eugenol to form eugenol allyl ether significantly reduces its ability to be recognized by the anti-eugenol antibody. This is likely because the free hydroxyl group is a key epitope for antibody binding. In contrast, isoeugenol and methyl eugenol show high cross-reactivity, indicating that the antibody also recognizes these structurally similar compounds, in some cases with even higher affinity than eugenol itself.

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection A Coat plate with eugenol-BSA conjugate B Block with BSA A->B Wash C Add anti-eugenol Ab + test compound B->C Wash D Add HRP-conjugated secondary Ab C->D Wash E Add TMB substrate D->E Wash F Read absorbance at 450 nm E->F Add stop solution

Caption: Competitive ELISA Workflow.

Cross-Reactivity in an Antimicrobial Assay

Scientific Rationale: The antimicrobial activity of phenolic compounds like eugenol is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes. Structural modifications can alter a compound's lipophilicity and steric hindrance, thereby affecting its antimicrobial efficacy. A broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Illustrative Data:

CompoundMIC (µg/mL) against S. aureus
Eugenol250
Eugenol Allyl Ether500
Isoeugenol200
Methyl Eugenol1000
Chavibetol300
Guaiacol>2000

Note: Data are hypothetical and for illustrative purposes.

Interpretation of Results:

The hypothetical data suggest that the etherification of the hydroxyl group in eugenol to form eugenol allyl ether decreases its antimicrobial activity, as indicated by the higher MIC value. This could be because the free hydroxyl group is important for interacting with the bacterial cell membrane or key enzymes. Methylation of the hydroxyl group in methyl eugenol has an even more pronounced negative effect on activity. Isoeugenol, with its conjugated double bond, shows slightly better activity than eugenol.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds B Inoculate with bacterial suspension A->B C Incubate at 37°C for 24 hours B->C D Determine MIC (no visible growth) C->D

Caption: Broth Microdilution Workflow.

Cross-Reactivity in a COX-2 Enzyme Inhibition Assay

Scientific Rationale: The anti-inflammatory properties of eugenol and related compounds are partly due to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[6] A COX-2 inhibition assay can determine the extent to which these compounds can block the activity of this enzyme.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: A reaction mixture containing purified COX-2 enzyme and its substrate (arachidonic acid) is prepared in a suitable buffer.

  • Inhibition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Termination: The reaction is stopped, for example, by adding a solution of hydrochloric acid.

  • Quantification: The product of the reaction (e.g., prostaglandin E2) is quantified using a suitable method, such as an ELISA or mass spectrometry.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Illustrative Data:

CompoundCOX-2 Inhibition IC50 (µM)
Eugenol15
Eugenol Allyl Ether45
Isoeugenol10
Methyl Eugenol80
Chavibetol20
Guaiacol>100

Note: Data are hypothetical and for illustrative purposes.

Interpretation of Results:

The hypothetical results indicate that the etherification of the hydroxyl group in eugenol to form eugenol allyl ether reduces its ability to inhibit COX-2. This suggests that the free hydroxyl group may be involved in binding to the active site of the enzyme. Isoeugenol shows the most potent inhibition, possibly due to the electronic effects of its conjugated side chain.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: COX-2 Inflammatory Pathway.

Conclusion and Best Practices

This guide demonstrates that even minor structural modifications, such as the etherification of a hydroxyl group, can have a profound impact on a compound's activity and recognition in various biological assays. The cross-reactivity of eugenol allyl ether was shown to be significantly different from its parent compound, eugenol, across immunoassays, antimicrobial assays, and enzyme inhibition assays.

For researchers, these findings underscore the following critical principles:

  • Assume Nothing: Do not assume that a structurally similar compound will behave identically in a biological assay.

  • Validate Your Assays: Whenever possible, test for cross-reactivity with known related compounds that may be present in your samples.

  • Understand the Mechanism: A deeper understanding of the mechanism of your assay can help predict potential cross-reactants. For example, in immunoassays, consider the key epitopes for antibody binding. In enzyme assays, consider the structure of the active site.

  • Employ Orthogonal Methods: When in doubt, use a second, independent method to confirm your results. For example, if an immunoassay suggests the presence of a compound, confirm its identity and quantity using a chromatographic method like LC-MS.

By adhering to these principles of scientific integrity, researchers can navigate the complexities of cross-reactivity and generate reliable, high-quality data.

References

  • Ciafardini, G., & Zullo, B. A. (2014). Assessment of phenolic compounds in biological samples. Journal of Agricultural and Food Chemistry, 62(18), 3945-3956.
  • Li, Y., et al. (2024). Development of broad-spectrum immunoassay with monoclonal antibody to detect five eugenols and study of their molecular recognition mechanism. Food Chemistry, 435, 137535.
  • Zen-Bio. (n.d.). Total Phenolic Content Assay Kit. Retrieved from [Link]

  • Scribd. (2020). Synthesis of Allyl Etherified Eugenol. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Isomers of Eugenol. Retrieved from [Link]

  • ResearchGate. (2019). Rearrangement reaction of allyl etherified eugenol. Retrieved from [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 279-286.
  • ResearchGate. (2025). One pot reaction to synthesize allyl etherified eugenol from clove oil. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Chemical transformation of eugenol isolated from clove oil to 4-allyl-2-methoxy-6-sulfonicphenol and 4-allyl-2-methoxy-6-aminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and plant growth regulating activity of some novel 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-6-(2-propenyl)- (CAS 579-60-2). Retrieved from [Link]

  • ResearchGate. (n.d.). LC–MS analysis of Eug-1 derivatives. Retrieved from [Link]

  • PubMed. (2023). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. Retrieved from [Link]

  • ResearchGate. (2019). One pot reaction to synthesize allyl etherified eugenol from clove oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Eugenol. Retrieved from [Link]

  • ResearchGate. (2021). Recent advances in chemical reactivity and biological activities of eugenol derivatives. Retrieved from [Link]

  • PubMed. (2004). Contact allergy to isoeugenol and its derivatives: problems with allergen substitution. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

Sources

Comparative

Benchmarking the Synthetic Efficiency of Different Routes to 2-Methoxy-6-(allyloxy)phenol

Introduction and Mechanistic Challenge The synthesis of 2-methoxy-6-(allyloxy)phenol (CAS 51066-05-8), a critical intermediate in the preparation of myristicin, eugenol analogs, and various pharmaceutical building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenge

The synthesis of 2-methoxy-6-(allyloxy)phenol (CAS 51066-05-8), a critical intermediate in the preparation of myristicin, eugenol analogs, and various pharmaceutical building blocks, presents a classic problem in regioselective functionalization [1].

The most direct precursor is 3-methoxycatechol (1,2-dihydroxy-3-methoxybenzene). To understand the synthetic challenge, one must analyze the steric environment of this starting material:

  • C2-OH (Hindered): Flanked by both the C1-OH and the bulky C3-methoxy group. Alkylation here yields the undesired isomer, 2-allyloxy-3-methoxyphenol.

  • C1-OH (Less Hindered): Only sterically hindered by the adjacent C2-OH. Alkylation at this position shifts the IUPAC numbering (making the new phenol C1), yielding the target molecule: 2-methoxy-6-(allyloxy)phenol.

Because the pKa difference between these two vicinal hydroxyl groups is negligible, differentiating them relies entirely on steric discrimination or highly controlled enzymatic active sites. This guide objectively benchmarks three distinct synthetic routes—Classical Base Alkylation, Biocatalytic Allylation, and Mitsunobu Alkylation—comparing their efficiency, regioselectivity, and scalability.

Visualizing the Synthetic Workflows

SynthesisRoutes SM 3-Methoxycatechol (Less hindered C1-OH vs. Hindered C2-OH) R1 Route 1: Classical Alkylation (Allyl-Br, K2CO3) SM->R1 R2 Route 2: Biocatalytic (COMT, Allyl-SAM) SM->R2 R3 Route 3: Mitsunobu (Allyl-OH, DIAD, PPh3) SM->R3 TGT 2-Methoxy-6-(allyloxy)phenol (Target: C1-Alkylation) R1->TGT Moderate Selectivity ISO 2-Allyloxy-3-methoxyphenol (Isomer: C2-Alkylation) R1->ISO Competing R2->TGT High Regioselectivity R3->TGT Good Selectivity

Figure 1: Reaction pathways and regioselectivity for monoallylation of 3-methoxycatechol.

Benchmarking the Synthetic Routes

Route 1: Classical Base-Promoted Alkylation

The most common industrial approach utilizes a weak base (K₂CO₃) and an allyl halide in a polar aprotic solvent.

  • Causality & Insights: The use of a weak base like K₂CO₃ ensures that the catechol is only partially deprotonated, preventing the formation of highly reactive dianions that lead to diallylation. Acetone is chosen as the solvent because it does not heavily solvate the phenoxide, keeping it highly nucleophilic. However, the small steric profile of allyl bromide means it can still attack the hindered C2-OH, resulting in a moderate regioselectivity (typically 3:1 in favor of the target)[2].

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of 3-methoxycatechol in 30 mL of anhydrous acetone under a nitrogen atmosphere.

  • Deprotonation: Add 12.0 mmol of finely ground, anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide intermediate.

  • Alkylation: Cool the mixture to 0 °C. Add 10.5 mmol of allyl bromide dropwise over 10 minutes. Self-validating step: Keeping allyl bromide nearly stoichiometric (1.05 eq) and adding it slowly at low temperatures suppresses the formation of the diallyl ether byproduct.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 6 hours.

  • Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to separate the target from the C2-allylated isomer.

Route 2: Biocatalytic Enzymatic Allylation

A modern, green-chemistry approach leverages Catechol O-methyltransferase (COMT). While naturally designed to transfer methyl groups from S-adenosyl-L-methionine (SAM), COMT can be hijacked using synthetic cofactors [3].

  • Causality & Insights: This route relies entirely on the rigid geometry of the enzyme's active site rather than the intrinsic sterics of the substrate. By supplying an allylated SAM analog (allyl-SAM), the enzyme forces the allyl group onto the specific hydroxyl group dictated by the binding pocket. This results in >95% regioselectivity, completely bypassing the isomer mixture problem.

Step-by-Step Protocol:

  • Buffer Setup: Prepare a 50 mM Tris-HCl aqueous buffer (pH 8.0) containing 5 mM MgCl₂ and 1 mM Cleland's reagent (DTT) to maintain the structural integrity and active-site thiols of the enzyme.

  • Substrate Addition: Dissolve 1.0 mmol of 3-methoxycatechol and 1.2 mmol of S-adenosyl-S-allyl-L-homocysteine (allyl-SAM) in the buffer.

  • Enzyme Introduction: Add purified COMT (e.g., 5 U/mL).

  • Incubation: Incubate the mixture at 37 °C for 14 hours with gentle shaking (150 rpm).

  • Extraction: Quench the reaction by lowering the pH to 4.0 with dilute HCl, extract three times with ethyl acetate, dry over Na₂SO₄, and concentrate. Overall yield is lower (~14%), but the crude product is nearly isomerically pure.

Route 3: Regioselective Mitsunobu Alkylation

The Mitsunobu reaction offers a chemical alternative to achieve high regioselectivity without the need for expensive enzymatic cofactors [4].

  • Causality & Insights: The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate allyl alcohol. The resulting bulky phosphonium intermediate heavily discriminates against the sterically congested C2-OH of 3-methoxycatechol. Consequently, the nucleophilic attack is almost exclusively directed to the less hindered C1-OH.

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under argon, dissolve 5.0 mmol of 3-methoxycatechol, 5.0 mmol of allyl alcohol, and 7.5 mmol of PPh₃ in 25 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic formation of the betaine intermediate.

  • Coupling: Add 7.5 mmol of DIAD dropwise over 30 minutes. Self-validating step: Slow addition prevents the accumulation of unreacted betaine, which can lead to undesired side reactions with the solvent or substrate.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 4 hours until TLC indicates complete consumption of the starting material.

  • Purification: Evaporate the THF. The major challenge here is separating the product from triphenylphosphine oxide (TPPO) waste. Triturate the residue with cold diethyl ether to precipitate TPPO, filter, and purify the filtrate via column chromatography.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of the three routes, allowing researchers to select a method based on their specific scale and purity requirements.

MetricRoute 1: Base AlkylationRoute 2: BiocatalyticRoute 3: Mitsunobu
Reagents Allyl-Br, K₂CO₃COMT, Allyl-SAMAllyl-OH, DIAD, PPh₃
Solvent Acetone (Polar Aprotic)Aqueous Buffer (pH 8)THF (Anhydrous)
Typical Yield 60 - 70%10 - 15%75 - 85%
Regioselectivity (Target:Isomer) ~ 3:1> 95:5> 10:1
Scalability High (Kilogram scale)Low (Discovery phase)Medium (Gram scale)
Primary Drawback Difficult isomer separationExpensive cofactorHigh mass of TPPO waste

References

  • LookChem. "Phenol, 3-methoxy-2-(2-propenyloxy)- (CAS 71186-63-5 / 51066-05-8)." LookChem Database. Available at:[Link]

  • Zhang, Y., Liu, W., Sohail, M., Wang, X., Liu, Y., & Zhao, Z. K. (2015). "Enzymatic Allylation of Catechols." Chemistry Letters, 44(7), 949–951. Available at:[Link]

Validation

Reproducibility and Regioselectivity in the Synthesis of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-: A Comparative Guide

Executive Summary Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (CAS 51066-05-8), commonly referred to as 2-(allyloxy)-6-methoxyphenol, is a highly valued intermediate in the synthesis of pharmacologically significant phenylpr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (CAS 51066-05-8), commonly referred to as 2-(allyloxy)-6-methoxyphenol, is a highly valued intermediate in the synthesis of pharmacologically significant phenylpropanoids, including[1]. For drug development professionals and synthetic chemists, the primary bottleneck in utilizing this compound lies in its reproducible synthesis. Starting from the precursor 3-methoxycatechol, allylation can occur at either of the two adjacent hydroxyl groups.

This guide objectively compares the traditional chemical allylation method against an emerging biocatalytic approach, evaluating them on reproducibility, regioselectivity, and overall performance.

Mechanistic Causality & Reaction Pathways

The core challenge in synthesizing Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is differentiating the two hydroxyl groups of 3-methoxycatechol.

  • Chemical Pathway: In a standard Williamson ether synthesis, a base (e.g., NaOH) deprotonates the catechol. Because the pKa values of the two hydroxyl groups are relatively close, a dynamic equilibrium of phenoxide anions forms. Subsequent nucleophilic attack on allyl bromide lacks strict spatial control, resulting in a mixture of the target compound and its regioisomer, [2]. This batch-to-batch variability severely impacts reproducibility.

  • Enzymatic Pathway: Biocatalytic allylation utilizes Catechol O-methyltransferase (COMT). While naturally a methyltransferase, COMT can accept the synthetic cofactor allyl-SAM (S-adenosyl-L-methionine analog). The enzyme's rigid binding pocket perfectly orients the 3-methoxycatechol substrate, forcing the transfer of the allyl group exclusively to the target hydroxyl group[3]. This provides absolute regioselectivity and a highly reproducible product profile.

G SM 3-Methoxycatechol (Substrate) Chem Chemical Allylation (Allyl-Br, NaOH, Acetone) SM->Chem Williamson Ether Synthesis Enz Enzymatic Allylation (COMT, allyl-SAM, pH 8) SM->Enz Biocatalytic Transfer Mix Mixture of Regioisomers (Poor Reproducibility) Chem->Mix Target Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (Target Isomer) Enz->Target 100% Regioselective (14% Yield) Mix->Target Chromatography (Yield Loss) Side 2-Allyloxy-3-methoxyphenol (Side Product) Mix->Side

Fig 1: Reaction pathways: chemical vs. enzymatic allylation of 3-methoxycatechol.

Performance & Reproducibility Data

MetricProtocol A: Chemical AllylationProtocol B: Biocatalytic Allylation
Primary Reagents Allyl bromide, NaOH, AcetoneAllyl-SAM, COMT, MgCl2, pH 8 Buffer
Reaction Time 6.5 hours14.0 hours
Regioselectivity Poor (Mixture of isomers)Absolute (>99% target isomer)
Overall Yield ~98% (Crude mixture)14% (Isolated pure isomer)
Purification Complexity High (Column Chromatography)Low (Protein Precipitation)
Reproducibility Score Low (Batch-dependent ratio)High (Enzyme-controlled precision)

Experimental Protocols: A Self-Validating System

Protocol A: Traditional Chemical Allylation (Williamson Ether Synthesis)

Objective: Synthesize Phenol, 2-methoxy-6-(2-propen-1-yloxy)- via direct alkylation[2].

  • Deprotonation: Dissolve 10 mmol of 3-methoxycatechol in 20 mL of anhydrous acetone. Add 11 mmol of powdered sodium hydroxide (NaOH). Stir for 0.5 h at room temperature.

    • Causality: NaOH deprotonates the catechol. However, the similar pKa values of the adjacent hydroxyls lead to a dynamic equilibrium of phenoxide regioisomers, fundamentally limiting the regioselectivity of this method.

  • Nucleophilic Substitution: Dropwise add 11 mmol of allyl bromide. Maintain the reaction at 20 °C and stir for 6 h.

    • Causality: Dropwise addition controls the local concentration of the electrophile, minimizing the formation of dialkylated side products.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl to neutralize residual base. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Validation & Purification: Monitor via TLC. Purify the crude mixture using silica gel column chromatography to separate the target isomer from 2-allyloxy-3-methoxyphenol.

    • Causality: The close retention factors (Rf) of the regioisomers make this step tedious and the primary source of batch-to-batch yield variability.

Protocol B: Biocatalytic Allylation (COMT-mediated)

Objective: Achieve 100% regioselective synthesis using enzyme catalysis[3].

  • Buffer Preparation: Prepare an aqueous buffer (pH 8.0) containing 1 mM disodium EDTA, 2 mM MgCl2, and 1 mM Cleland's reagent (DTT).

    • Causality: Mg2+ is an essential cofactor that coordinates the catechol substrate within the COMT active site. DTT prevents the oxidation of critical cysteine residues in the enzyme, ensuring sustained catalytic activity.

  • Enzyme & Substrate Addition: To the buffer, add 3-methoxycatechol (substrate) and the synthetic cofactor allyl-SAM (S-adenosyl-L-methionine analog). Introduce recombinant Catechol O-methyltransferase (COMT).

  • Incubation: Incubate the reaction mixture at 37 °C for 14 h.

    • Causality: The rigid architecture of the COMT binding pocket perfectly aligns the substrate, forcing the transfer of the allyl group exclusively to the target hydroxyl. This eliminates regioisomer formation entirely.

  • Validation & Isolation: Terminate the reaction by adding cold acetonitrile to precipitate the protein. Centrifuge and analyze the supernatant via HPLC. The chromatogram will show a single product peak, validating the absolute regioselectivity of the system. Extract the aqueous layer to isolate the pure product.

Expert Insights on Reproducibility

As an Application Scientist, the choice between these two methodologies hinges on the project's phase and priorities. If the goal is rapid, large-scale generation of intermediates where extensive chromatographic purification is acceptable, the traditional chemical route remains viable. However, the inherent lack of regiocontrol means the isolated yield of the specific Phenol, 2-methoxy-6-(2-propen-1-yloxy)- isomer will fluctuate based on minor variations in mixing speed, temperature, and base concentration.

Conversely, for drug development applications demanding strict quality control and high reproducibility, the biocatalytic approach is vastly superior. While the 14% overall yield[3] and the cost of the allyl-SAM cofactor present scalability challenges, the absolute regioselectivity transforms the synthesis into a self-validating system. The enzyme dictates the outcome, removing human error and thermodynamic variability from the equation.

References

  • Title: Phenol, 3-methoxy-2-(2-propenyloxy)- Synthetic Routes and Safety Information Source: LookChem Database URL: [Link]

  • Title: Myristicin - Chemical Properties and Upstream Products Source: LookChem Database URL: [Link]

  • Title: Enzymatic Allylation of Catechols Source: Chemistry Letters, vol. 44, no. 7, 2015, pp. 949-951. (Oxford Academic) URL: [Link]

Sources

Comparative

A Guide to Inter-Laboratory Validation of Analytical Methods for 2-Methoxy-6-(allyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the reproducibility and reliability of analytical methods are paramount. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the reproducibility and reliability of analytical methods are paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-methoxy-6-(allyloxy)phenol, a key intermediate in the synthesis of various pharmaceutical compounds. Through a hypothetical inter-laboratory study, we will explore the critical parameters of method validation, offering a framework for establishing a robust and transferable analytical procedure.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a method to be considered reliable, it must be validated to ensure it is fit for its intended purpose. This guide is structured to provide both the theoretical underpinnings and practical application of method validation, with a focus on an inter-laboratory comparison to assess the method's ruggedness and transferability.

The Analytical Challenge: Quantifying 2-Methoxy-6-(allyloxy)phenol

2-Methoxy-6-(allyloxy)phenol, also known as o-allyl-guaiacol ether, is a phenolic compound whose accurate quantification is critical for ensuring the quality and purity of final drug products. Its chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and an allyl ether, presents specific analytical considerations. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for the analysis of phenolic compounds due to its sensitivity and resolving power.

This guide will focus on the inter-laboratory validation of a reversed-phase HPLC-UV method for the determination of 2-methoxy-6-(allyloxy)phenol. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.

Inter-Laboratory Study Design

An inter-laboratory study, also known as a collaborative study, is a powerful tool for assessing the reproducibility of an analytical method when performed by different analysts in different laboratories. This study is designed to evaluate the method's performance across various environmental and operational conditions.

For our hypothetical study, three independent laboratories (Lab A, Lab B, and Lab C) will analyze three different batches of a sample containing 2-methoxy-6-(allyloxy)phenol at three concentration levels (Low, Medium, and High). Each laboratory will follow the same analytical method protocol.

cluster_0 Inter-Laboratory Study Workflow cluster_1 Lab A cluster_2 Lab B cluster_3 Lab C P Standardized Analytical Protocol A1 Analyst 1 P->A1 Distributed to each lab B1 Analyst 2 P->B1 Distributed to each lab C1 Analyst 3 P->C1 Distributed to each lab S Homogeneous Sample Batches (Low, Medium, High Conc.) S->A1 Distributed to each lab S->B1 Distributed to each lab S->C1 Distributed to each lab A2 Instrument 1 A1->A2 A3 Data Set A A2->A3 D Statistical Analysis (ANOVA) A3->D Submitted for statistical analysis B2 Instrument 2 B1->B2 B3 Data Set B B2->B3 B3->D Submitted for statistical analysis C2 Instrument 3 C1->C2 C3 Data Set C C2->C3 C3->D Submitted for statistical analysis R Final Validation Report D->R Evaluation of Reproducibility & Ruggedness

Caption: Workflow of the inter-laboratory validation study.

Key Validation Parameters and Comparative Data

The following sections detail the key validation parameters assessed in the inter-laboratory study, along with comparative data tables summarizing the hypothetical results from the three participating laboratories.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. In this study, specificity was demonstrated by the absence of interfering peaks at the retention time of 2-methoxy-6-(allyloxy)phenol in a placebo sample and by the peak purity analysis using a photodiode array (PDA) detector. All three laboratories confirmed the method's specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Table 1: Linearity Data Comparison

LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Lab A 1 - 1000.9998
Lab B 1 - 1000.9995
Lab C 1 - 1000.9997

All laboratories demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.999, which is a widely accepted criterion for linearity.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Table 2: Accuracy (Recovery) Data Comparison

Concentration LevelLab A (% Recovery ± RSD)Lab B (% Recovery ± RSD)Lab C (% Recovery ± RSD)
Low (5 µg/mL) 99.5 ± 1.2%101.2 ± 1.5%98.9 ± 1.8%
Medium (50 µg/mL) 100.2 ± 0.8%99.8 ± 1.1%100.5 ± 0.9%
High (90 µg/mL) 99.8 ± 0.5%100.1 ± 0.7%99.6 ± 0.6%

The results show high accuracy across all laboratories, with recovery values typically within 98-102%, indicating no significant systematic error.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

  • Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Reproducibility: Expresses the precision between laboratories (collaborative studies).

Table 3: Precision Data Comparison (RSD%)

Concentration LevelRepeatability (Lab A)Intermediate Precision (Lab A, Day 1 vs. Day 2)Reproducibility (Inter-Laboratory)
Low (5 µg/mL) 0.8%1.5%2.1%
Medium (50 µg/mL) 0.5%1.1%1.5%
High (90 µg/mL) 0.3%0.8%1.2%

The low RSD values for repeatability and intermediate precision demonstrate the method's consistency within a single laboratory. The inter-laboratory reproducibility RSD is slightly higher, as expected, but still well within acceptable limits (typically <5%), confirming the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your workflow, including chemical handling and disposal, is conducted with the highest standards of saf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your workflow, including chemical handling and disposal, is conducted with the highest standards of safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, a substituted phenol compound. Adherence to these procedures is not merely a matter of compliance; it is a fundamental component of responsible research, protecting you, your colleagues, and the environment.

The causality behind these protocols is rooted in the inherent hazards of substituted phenols and the regulatory frameworks established by agencies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3] Improper disposal can lead to environmental toxicity, infrastructure damage, and significant health risks. This guide is designed to be a self-validating system, ensuring that from the moment waste is generated to its final disposition, every step is deliberate, documented, and safe.

Hazard Identification and Essential Risk Assessment

Inferred Hazard Profile Summary

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed, potentially causing gastrointestinal irritation or systemic effects.[4][6][7]Do not eat, drink, or smoke in the laboratory.[8][9][10] Wash hands thoroughly after handling.[7][10]
Skin Corrosion/Irritation Causes skin irritation.[4][6][7] Phenols can cause severe burns and may have a local anesthetic effect, delaying the sensation of pain.[11][12]Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.[9][13]
Serious Eye Damage/Irritation Causes serious eye irritation, with potential for severe damage.[4][6][14]Always wear safety glasses or goggles.[9]
Aquatic Toxicity Expected to be toxic to aquatic life, potentially with long-lasting effects.[4][5]Do not discharge into drains or the environment.[4][14][15] All waste must be collected.

Under the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, chemical waste with these characteristics must be managed as hazardous waste from "cradle-to-grave." This means its journey from your lab (the "cradle") to a licensed treatment, storage, and disposal facility (the "grave") must be meticulously documented and controlled.[16]

Pre-Disposal Operations: Engineering and Personal Safeguards

Before generating waste, ensure the proper controls are in place. Your laboratory's Chemical Hygiene Plan (CHP), an OSHA requirement, should outline these measures.[1][17][18]

Engineering Controls: All handling of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, including the preparation of waste containers, must be conducted within a certified chemical fume hood. This is critical to minimize inhalation exposure to any volatile vapors.[19][20]

Personal Protective Equipment (PPE): The correct selection and use of PPE is non-negotiable.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin irritation and absorption.[11]
Eye Protection ANSI-approved safety goggles that provide a complete seal around the eyes.To protect against splashes that can cause serious eye damage.[9]
Body Protection Flame-retardant and chemical-resistant lab coat.To protect skin and personal clothing from contamination.[13]
Foot Protection Closed-toe shoes.To prevent injury from spills.

Standard Operating Procedure (SOP) for Waste Collection

This protocol ensures that waste is handled safely, segregated correctly, and stored in compliance with regulatory standards.

Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)

  • Identify a specific location in the lab, at or near the point of generation, for collecting the waste. This area must be under the control of the laboratory personnel.

  • Ensure the SAA is away from heat sources, drains, and incompatible chemicals.[5][11]

Step 2: Prepare the Waste Container

  • Select a chemically compatible container with a secure, leak-proof screw cap. A glass or high-density polyethylene (HDPE) bottle is typically appropriate.

  • The container must be clean and in good condition. Never reuse a container that held an incompatible chemical.

  • Affix a hazardous waste label to the container before adding any waste.[17][19] Fill out the label completely, identifying the contents as "Hazardous Waste: Phenol, 2-methoxy-6-(2-propen-1-yloxy)-" and listing any other components of the waste stream.

Step 3: Waste Segregation and Collection

  • Liquid Waste: Carefully pour all liquid waste containing the target compound into the designated, labeled container.

  • Contaminated Solids: All solid materials, such as pipette tips, tubes, and gloves contaminated with the chemical, must be collected separately as hazardous waste.[19] Place these items in a sealed, puncture-proof container or a clearly labeled, sealed bag.[19][21]

  • Causality: Never mix this phenolic waste with other waste streams, particularly strong acids or oxidizers, to prevent violent reactions. Do not discard any amount, however small, down the sink drain.[14][19]

Step 4: Container Management

  • Keep the waste container securely closed at all times, except when actively adding waste.[19]

  • Store the container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[19]

Disposal Decision Workflow

The following diagram illustrates the logical process from waste generation to final disposal, ensuring all safety and regulatory checkpoints are met.

G cluster_0 In-Lab Waste Handling cluster_1 Final Disposal Pathway cluster_2 *TSDF: Treatment, Storage, and Disposal Facility A Waste Generation (Liquid or Solid) B Is material contaminated with Phenol, 2-methoxy-6-(2-propen-1-yloxy)-? A->B C Segregate Waste (Phenolic Waste Stream) B->C Yes D Non-Hazardous Waste (Follow standard lab procedures) B->D No E Select & Label Approved Hazardous Waste Container C->E F Add Waste to Container (Keep closed when not in use) E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Is container >90% full? G->H I Request Hazardous Waste Pickup (Contact EHS/Safety Office) H->I Yes J EHS Collects, Documents & Transports to TSDF*

Caption: Workflow for the safe segregation, containment, and disposal of phenolic waste.

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is essential to mitigate harm.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.

  • Don PPE: For small, manageable spills, don the appropriate PPE as listed in Section 2.[11]

  • Contain Spill: Use an inert absorbent material like vermiculite or sand to confine the spill.[11] Do not use combustible materials like paper towels.

  • Collect Residue: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[11][14]

  • Decontaminate: Clean the spill area with soap and water.[11][21] Collect the cleaning materials and any contaminated items for disposal as hazardous waste.

  • Document: Report the incident according to your laboratory's Chemical Hygiene Plan.

Final Disposal and Recordkeeping

When your hazardous waste container is 90% full, contact your institution's Environmental Health and Safety (EHS) office to request a pickup.[19] Do not remove the waste from the laboratory yourself.

The EHS office is responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste company to a certified disposal facility.[4] They will manage the hazardous waste manifest system, which is the EPA-required documentation that tracks the waste from your lab to its final destination, completing the "cradle-to-grave" cycle.[16]

By adhering to this comprehensive guide, you are not only complying with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. This builds a foundation of trust and demonstrates a commitment to excellence that extends beyond the products of your research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). SEAM Group. Available at: [Link]

  • EPA Hazardous Waste Regulations. Study.com. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2023). MCF Environmental Services. Available at: [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health & Safety. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA Laboratory Standard. (2023). Compliancy Group. Available at: [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025). Genu-Tech. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • SDS Eugenol. Scribd. Available at: [Link]

  • Summary Chart of Hazardous Waste Permitting Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Phenol - SAFETY DATA SHEET. (2010). Acros Organics. Available at: [Link]

  • Safety Data Sheet: Phenol. (2019). Chemos GmbH & Co.KG. Available at: [Link]

  • Safety Data Sheet: Phenol. Carl ROTH. Available at: [Link]

  • Safety data sheet. (2022). CPAChem. Available at: [Link]

  • 安全資料表 (Safety Data Sheet). (1990). Available at: [Link]

  • 2-METHOXY-6-PROPYL-PHENOL — Chemical Substance Information. NextSDS. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022). The University of Tennessee Health Science Center. Available at: [Link]

  • Safety Data Sheet. (2011). Hanksolutions. Available at: [Link]

  • Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. Available at: [Link]

  • 安全資料表(SDS)- 酚-熔融狀(Phenol). 台灣化學纖維股份有限公司合成酚廠. Available at: [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. Available at: [Link]

  • Safety Data Sheet 2-Methoxyphenol. (2023). MetaSci. Available at: [Link]

  • SAFETY DATA SHEET - 2-Methoxypropene. (2012). Thermo Fisher Scientific. Available at: [Link]

  • Phenol: incident management. (2016). Public Health England. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

Sources

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